Methyl penta-2,4-dienoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-penta-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLNNZTQJVBNJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-75-9 | |
| Record name | Methyl penta-2,4-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl penta-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl penta-2,4-dienoate, a versatile organic compound, serves as a valuable building block in organic synthesis. Its conjugated diene system and α,β-unsaturated ester functionality impart a unique reactivity profile, making it a key precursor in the construction of complex molecular architectures, including those relevant to drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and spectroscopic signatures of this compound. Detailed experimental protocols for its synthesis and participation in characteristic reactions are also presented, alongside graphical representations of key chemical transformations to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Isomerism
This compound is a methyl ester of penta-2,4-dienoic acid. Its structure is characterized by a five-carbon chain with two conjugated double bonds and a methyl ester group. The presence of two double bonds gives rise to stereoisomerism, resulting in four possible geometric isomers:
-
(2E,4E)-methyl penta-2,4-dienoate
-
(2E,4Z)-methyl penta-2,4-dienoate
-
(2Z,4E)-methyl penta-2,4-dienoate
-
(2Z,4Z)-methyl penta-2,4-dienoate
The specific stereochemistry of the double bonds significantly influences the molecule's physical properties and chemical reactivity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties may vary slightly between the different stereoisomers.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][3] |
| CAS Number | 1515-75-9 (unspecified stereoisomer), 2409-87-2 ((E)-isomer) | [1] |
| Density | 0.936 g/cm³ | [2] |
| Boiling Point | 135.2 °C at 760 mmHg | [2] |
| Flash Point | 46.4 °C | [2] |
| Refractive Index (n20/D) | 1.484 | |
| LogP | 1.4 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the following chemical shifts have been reported in CDCl₃: δ 10.75 (d br, J = 13.2, 1H, NH), 7.76 (d, J = 13.2, 1H, H-5), 7.48 (d, J = 16.0, 1H, H-3), 7.34-7.40 (m, 2H, Ph), 7.11-7.16 (m, 1H, Ph), 7.06-7.10 (m, 2H, Ph), 6.19 (d, J = 16.0, 1H, H-2), 3.86 (s, 3H, OMe), 3.76 (s, 3H, OMe)[4].
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For the same derivative, methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the reported ¹³C NMR chemical shifts in CDCl₃ are: δ 169.4 (C, COOMe), 168.8 (C, COOMe), 148.0 (CH, C-5), 142.4 (CH, C-3), 139.3 (C, Ph), 129.9 (2CH, Ph), 124.5 (CH, Ph), 116.7 (2CH, Ph), 110.7 (CH, C-2), 98.4 (C-4), 51.4 (OMe), 51.3 (OMe)[4]. For (2E,4E)-Methyl 5-phenylpenta-2,4-dienoate, the reported ¹³C NMR chemical shifts are: δ 167.5, 144.8, 140.5, 136.0, 129.0, 128.8, 127.2, 126.2, 120.8, 51.6[5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For methyl (E)-2-methylpenta-2,4-dienoate, a strong absorption band is observed around 1711 cm⁻¹, which corresponds to the C=O stretching of the ester group[3]. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region[3]. Other characteristic peaks include C-H stretching vibrations above 3000 cm⁻¹ for the vinylic hydrogens and C-O stretching vibrations for the ester linkage around 1250-1263 cm⁻¹[3].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, fragmentation patterns such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃) can be observed, which helps confirm the structure[3].
Synthesis of this compound
The stereoselective synthesis of the different isomers of this compound is a key challenge and can be achieved through various methods.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for preparing (E)-alkenes. A general workflow for the synthesis of an (E)-α,β-unsaturated ester is depicted below.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Experimental Protocol: Synthesis of Methyl (2E,4E)-hexa-2,4-dienoate (as a representative example)
-
Preparation of the Phosphonate Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.0 equivalent) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to generate the phosphonate ylide.
-
Olefination: A solution of crotonaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl (2E,4E)-hexa-2,4-dienoate.
Chemical Reactivity: The Diels-Alder Reaction
The conjugated diene system of this compound makes it an excellent diene for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.
Caption: Diels-Alder reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, methyl (2E,4E)-penta-2,4-dienoate (1.0 equivalent) and maleic anhydride (1.1 equivalents) are dissolved in a suitable solvent such as toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
Applications in Drug Development
The structural motifs accessible through reactions of this compound are prevalent in a wide range of biologically active molecules and natural products. The ability to stereoselectively synthesize complex cyclic systems via the Diels-Alder reaction makes this compound a valuable starting material in the synthesis of potential therapeutic agents. The α,β-unsaturated ester moiety can also participate in Michael additions, further expanding its synthetic utility in drug development programs.
Conclusion
This compound is a versatile and reactive molecule with a rich chemistry stemming from its conjugated diene and α,β-unsaturated ester functionalities. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in organic synthesis. This guide has provided a detailed overview of these aspects, including practical experimental protocols and illustrative diagrams, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Synthesis of (2E,4E)-methyl penta-2,4-dienoate
(2E,4E)-methyl penta-2,4-dienoate , also known as methyl sorbate, is a valuable conjugated diene ester in organic synthesis. Its structure, featuring a conjugated diene system and an α,β-unsaturated ester, makes it a versatile precursor for various chemical transformations. This guide provides a comprehensive overview of its synthesis, focusing on key methodologies, experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.
Core Synthesis Methodologies
The synthesis of (2E,4E)-methyl penta-2,4-dienoate can be achieved through several routes, with the stereoselective formation of the (2E,4E) isomer being a primary consideration. The choice of method often depends on factors such as desired yield, stereoselectivity, and availability of starting materials.
Table 1: Comparison of Key Synthesis Methods for (2E,4E)-methyl penta-2,4-dienoate
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Yield | Key Advantages |
| Fischer Esterification | Sorbic acid, Methanol | Sulfuric acid | Not specified | Simple procedure, readily available starting materials |
| Palladium-Catalyzed Carbonylation | Alkyl bromide, Methyl acrylate | Palladium acetate, Triphenylphosphine | 4% | Direct formation of the carbon skeleton |
| Horner-Wadsworth-Emmons Reaction | (E)-3-methyl-2-propenal, phosphonate ylide | Base (e.g., NaH) | High | High (E)-selectivity |
| Rhodium-Catalyzed Telomerization | Propyne, Methyl acrylate | Chlorotris(triphenylphosphine)rhodium | >90% | High selectivity with specific catalyst systems |
Experimental Protocols
Detailed methodologies for the key synthesis routes are outlined below, providing a practical guide for laboratory implementation.
1. Fischer Esterification of Sorbic Acid
This method involves the acid-catalyzed esterification of sorbic acid with methanol.[1][2]
-
Materials:
-
Procedure:
-
A reflux apparatus is assembled with a round-bottom flask.[1]
-
Sorbic acid and methanol are added to the flask and stirring is initiated.[1]
-
Ice-cold sulfuric acid is added dropwise to the stirring mixture.[1]
-
The solution is heated to reflux and maintained for 72 minutes.[1]
-
After cooling to room temperature, the reaction mixture is neutralized with a cold sodium bicarbonate solution.[1]
-
The product is extracted into an organic solvent, and the layers are separated. The organic layer is washed with a sodium chloride solution to remove residual water.[1]
-
The final product can be purified by heating to above 125°C to remove any remaining water.[1]
-
2. Palladium-Catalyzed Synthesis
This method utilizes a palladium catalyst to couple an alkyl bromide with methyl acrylate.[3]
-
Materials:
-
Procedure:
-
Palladium acetate, triphenylphosphine, alkyl bromide, methyl acrylate, and tributylamine are introduced into a reactor chamber.[3]
-
The mixture is heated to 120°C for 27 hours.[3]
-
The resulting reaction mass is extracted with ether.[3]
-
The product is purified by distillation, yielding methyl sorbate.[3]
-
3. Rhodium-Catalyzed Telomerization
This process involves the reaction of propyne and methyl acrylate in the presence of a rhodium catalyst.[4]
-
Materials:
-
Procedure:
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of (2E,4E)-methyl penta-2,4-dienoate via the Horner-Wadsworth-Emmons reaction, a reliable method for achieving high (E)-selectivity.[5]
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Stereoselectivity
The control of stereochemistry is crucial in the synthesis of (2E,4E)-methyl penta-2,4-dienoate. The Horner-Wadsworth-Emmons reaction is particularly advantageous for its high preference for the formation of (E)-alkenes.[5] Similarly, palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are premier methods for the stereoselective synthesis of conjugated dienes.[5] The choice of stabilized ylides in Wittig-type reactions generally leads to the thermodynamically more stable (E)-isomer.[5]
References
- 1. Sciencemadness Discussion Board - The synthesis of methyl sorbate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. CA2339736A1 - Method for producing sorbic acid and sorbic acid esters or derivatives thereof - Google Patents [patents.google.com]
- 5. Methyl penta-2,4-dienoate | 2409-87-2 | Benchchem [benchchem.com]
Spectroscopic Profile of Methyl Penta-2,4-dienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl penta-2,4-dienoate, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that a complete, experimentally verified dataset from a single source is not publicly available. Therefore, the data presented is a compilation from various sources, including data for structurally similar compounds, and should be considered as a reference guide.
Table 1: ¹H NMR Spectroscopic Data (Predicted and from Related Compounds)
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Notes |
| H2 | 5.8 - 6.0 | d | ~15 | Trans coupling with H3 |
| H3 | 7.2 - 7.4 | dd | ~15, ~10 | Coupling to H2 and H4 |
| H4 | 6.2 - 6.4 | m | - | Complex coupling with H3 and H5 |
| H5 | 5.3 - 5.5 | m | - | Vinyl protons |
| OCH₃ | ~3.7 | s | - | Methyl ester |
Note: Data is based on typical values for similar α,β-unsaturated esters and diene systems. Experimental data for the closely related methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate shows vinylic protons in the range of 6.19-7.76 ppm and methyl ester protons at 3.76 and 3.86 ppm[1].
Table 2: ¹³C NMR Spectroscopic Data (Reference Data)
| Carbon | Chemical Shift (δ) ppm | Notes |
| C=O | ~167 | Ester carbonyl |
| C2 | ~120 | Vinylic carbon |
| C3 | ~145 | Vinylic carbon |
| C4 | ~130 | Vinylic carbon |
| C5 | ~135 | Vinylic carbon |
| OCH₃ | ~51 | Methyl ester |
Note: This data is referenced from spectral databases for similar structures. PubChem indicates the availability of a ¹³C NMR spectrum for this compound in SpectraBase[2].
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1710 - 1725 | Strong |
| C=C Stretch (Diene) | ~1600 - 1650 | Medium to Strong |
| C-O Stretch (Ester) | ~1250 - 1265 | Strong |
| =C-H Bending (out of plane) | ~900 - 1000 | Strong |
Note: PubChem indicates the availability of a vapor phase IR spectrum for this compound in SpectraBase[2].
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 112 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | Variable | [M - CH₃]⁺ |
| 81 | High | [M - OCH₃]⁺ |
| 53 | High | [C₄H₅]⁺ |
Note: The molecular weight of this compound is 112.13 g/mol . The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). PubChem indicates the availability of a GC-MS spectrum for this compound in SpectraBase[2]. Predicted m/z values for various adducts are also available[2].
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC):
-
Injector: The sample solution (1 µL) is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might be: initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detector: The detector records the abundance of each ion.
-
Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Physical Properties of Methyl (2E,4Z)-penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Summary of Physical Properties
The following table summarizes the available physical and chemical properties for methyl penta-2,4-dienoate and its (2E) isomer. These values serve as a baseline for comparison and highlight the need for experimental characterization of the (2E,4Z) isomer.
| Property | This compound (Isomer unspecified) | Methyl (2E)-penta-2,4-dienoate |
| CAS Number | 1515-75-9[1][2] | 2409-87-2[3] |
| Molecular Formula | C₆H₈O₂[1][2] | C₆H₈O₂[1] |
| Molecular Weight | 112.13 g/mol [1] | 112.13 g/mol [3] |
| Boiling Point | 135.2 °C at 760 mmHg[2] | Not specified |
| Density | 0.936 g/cm³[2] | Not specified |
| Refractive Index | n20/D 1.484[2] | Not specified |
| Flash Point | 46.4 °C[2] | Not specified |
| Vapor Pressure | 7.8 mmHg at 25°C[2] | Not specified |
| Storage Temperature | -20°C[2] | 2-8°C (Sealed in dry) |
Note: The properties listed for "this compound" may represent a mixture of isomers or an unspecified isomer.
Stereoisomers of this compound
The geometry of the two double bonds in this compound gives rise to four possible stereoisomers. The biological activity and chemical reactivity of these isomers can vary significantly, making stereoselective synthesis and characterization crucial.[3]
Caption: Stereoisomers of this compound.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for key experiments to characterize the physical properties of methyl (2E,4Z)-penta-2,4-dienoate.
This method is suitable for small quantities of a liquid sample.
Procedure:
-
Obtain a small test tube (e.g., 6 x 50 mm) and a capillary tube sealed at one end.
-
Introduce a few drops of the liquid sample into the test tube.
-
Place the capillary tube, open end down, into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is near the thermometer bulb.
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker of paraffin oil on a hot plate).[4][5]
-
Heat the bath slowly, stirring continuously for even heat distribution.[4]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a rapid and continuous stream of bubbles is observed, stop heating and allow the bath to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] Record this temperature.
For solid compounds, the melting point is a crucial indicator of purity.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2.5-3.5 mm.[6]
-
Place the capillary tube into a melting point apparatus.[7][8]
-
Heat the apparatus rapidly to a temperature about 5-10°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[6][7][9]
-
Record the temperature at which the first drop of liquid appears (the start of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[7]
-
A sharp melting point range (0.5-1°C) is indicative of a pure compound.[7]
The refractive index is a characteristic property of a liquid and can be measured with high precision.
Procedure using an Abbe Refractometer:
-
Ensure the prisms of the refractometer are clean.
-
Place a few drops of the liquid sample onto the lower prism.
-
Close the prisms and ensure the liquid spreads evenly.
-
While looking through the eyepiece, adjust the coarse and fine adjustment knobs until the light and dark fields are sharp and divided.
-
If a color fringe is visible, adjust the chromatic dispersion compensator until a sharp, black-and-white dividing line is observed.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
A systematic approach to solubility testing can provide information about the polarity and functional groups present in the molecule.
Procedure:
-
Place approximately 0.1 g of the solid sample (or 0.2 mL of a liquid) into a small test tube.[10]
-
Add 3 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions, shaking after each addition.[10]
-
Observe whether the compound dissolves completely.
-
If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[11][12]
-
If the compound is insoluble in water, test its solubility in dilute acid and base to identify potential acidic or basic functional groups.[10][13]
Synthesis and Characterization Workflow
Given the absence of specific data, a logical first step for any research involving methyl (2E,4Z)-penta-2,4-dienoate is its synthesis and subsequent characterization. Stereoselective synthesis methods, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings), can be employed to control the geometry of the double bonds.[3]
References
- 1. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1515-75-9 | Chemsrc [chemsrc.com]
- 3. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chymist.com [chymist.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
CAS number 1515-75-9 chemical information
An In-depth Technical Guide to CAS Number 1515-75-9: Methyl 2,4-pentadienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1515-75-9, identified as Methyl 2,4-pentadienoate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and reactivity. It is important to note that while structurally related compounds have been investigated for biological activity, there is a lack of significant, publicly available data on the specific pharmacological or biological mechanisms of action for Methyl 2,4-pentadienoate itself.
Methyl 2,4-pentadienoate is a colorless liquid with a fruity odor.[1] It is primarily utilized as a versatile building block in organic synthesis.[1][2] Its structure, featuring a conjugated diene system and an ester group, makes it an important intermediate in the production of various chemicals, including those for the pharmaceutical, agrochemical, and fragrance industries.[1][2]
Table 1: Chemical Identifiers for CAS 1515-75-9
| Identifier | Value |
| CAS Number | 1515-75-9 |
| IUPAC Name | methyl (2E)-penta-2,4-dienoate[1] |
| Molecular Formula | C₆H₈O₂[1][2][3] |
| Molecular Weight | 112.13 g/mol [1] |
| Synonyms | 1,3-BUTADIENE-1-CARBOXYLIC ACID METHYL ESTER, (E)-Methyl 2,4-Pentadienoate, 1-(Methoxycarbonyl)-1,3-butadiene, Methyl 1,3-butadiene-1-carboxylate[1][2] |
| InChI | InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+[1] |
| InChIKey | LJDLNNZTQJVBNJ-SNAWJCMRSA-N[1] |
| Canonical SMILES | COC(=O)C=CC=C[1] |
Table 2: Physicochemical Properties of Methyl 2,4-pentadienoate
| Property | Value |
| Boiling Point | 135.2°C at 760 mmHg[2] |
| Density | 0.936 g/cm³[2] |
| Flash Point | 46.4°C[2] |
| Refractive Index (n20/D) | 1.484[2] |
| Vapor Pressure | 7.8 mmHg at 25°C[2] |
| LogP | 0.90160[2] |
| Polar Surface Area | 26.3 Ų[1] |
Synthesis and Reactivity
Methyl 2,4-pentadienoate is a key substrate in various organic reactions, primarily due to its nature as an electron-poor diene. This characteristic allows it to readily participate in cycloaddition reactions to form carbocyclic and heterocyclic compounds.[4]
Synthetic Routes
Two primary methods for the preparation of Methyl 2,4-pentadienoate are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[4] These olefination strategies are fundamental in creating carbon-carbon double bonds.
Experimental Protocol: Synthesis via Wittig Reaction
A common synthesis protocol involves the Wittig alkenation of acrolein with (methoxycarbonylmethylene)triphenylphosphorane.[4]
-
Preparation of the Ylide: (Methoxycarbonylmethylene)triphenylphosphorane is prepared from methyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base.
-
Wittig Reaction: The phosphorane ylide is then reacted with acrolein in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Workup and Purification: The reaction mixture is typically subjected to aqueous workup to remove byproducts. The crude product is then purified by distillation or column chromatography to yield Methyl 2,4-pentadienoate.
Key Chemical Reactions
Methyl 2,4-pentadienoate is a versatile reagent in several important organic reactions:
-
Aza-Morita-Baylis-Hillman Reaction: It undergoes this reaction with aldimines in the presence of a nucleophilic catalyst like 3-hydroxyquinuclidine.[4]
-
Diels-Alder Reactions: As an electron-poor diene, it participates in [4+2] cycloaddition reactions with various dienophiles.
-
Metal-Promoted Cycloadditions: It is also used in metal-promoted [6+4] cycloadditions.[4]
Biological and Pharmacological Information
Extensive searches of scientific literature and chemical databases did not yield significant information on the specific biological or pharmacological activity of Methyl 2,4-pentadienoate (CAS 1515-75-9). While some complex derivatives containing the pentadienoate scaffold have been investigated for potential antitumor and cytotoxic properties, these activities are attributed to the other functional groups in those molecules and cannot be directly extrapolated to Methyl 2,4-pentadienoate.
Therefore, this compound is primarily of interest for its role in chemical synthesis rather than as a bioactive agent.
Safety and Handling
Methyl 2,4-pentadienoate is classified as a flammable liquid and is an irritant to the skin, eyes, and respiratory system.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: GHS Hazard Information for Methyl 2,4-pentadienoate
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Conclusion
Methyl 2,4-pentadienoate (CAS 1515-75-9) is a valuable and versatile chemical intermediate with well-defined physicochemical properties and synthetic applications. Its utility in organic synthesis, particularly in cycloaddition and olefination reactions, is well-documented. For researchers and professionals in drug development, this compound may serve as a useful starting material for the synthesis of more complex molecules. However, based on currently available information, it does not possess direct biological or pharmacological activity that would warrant its investigation as a therapeutic agent. Future studies may uncover novel applications, but its current role remains firmly in the realm of synthetic chemistry.
References
- 1. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of different resistant tumour cell lines to the two novel compounds (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate and (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Naphthylnitrobutadienes as pharmacologically active molecules: evaluation of the in vivo antitumour activity [unige.iris.cineca.it]
An In-depth Technical Guide to the Stereoisomers of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the four stereoisomers of methyl penta-2,4-dienoate: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The geometry of the two double bonds significantly influences the biological activity and chemical reactivity of these compounds, making their individual characterization crucial for research and development.[1]
Introduction
This compound is a conjugated diene and an α,β-unsaturated ester, structural features that confer significant chemical reactivity. The planarity of the conjugated system allows for electron delocalization, influencing its spectroscopic properties and reactivity in various chemical reactions, including cycloadditions and polymerizations. The four possible geometric isomers arise from the E/Z (trans/cis) configuration at the C2-C3 and C4-C5 double bonds.
Stereoselective Synthesis
The controlled synthesis of each stereoisomer is paramount for their individual study. Several stereoselective synthetic methodologies are employed to control the geometry of the double bonds.
Key Synthetic Strategies:
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are powerful tools for creating carbon-carbon double bonds with a degree of stereocontrol. Stabilized Wittig ylides and HWE reagents generally favor the formation of (E)-isomers due to thermodynamic stability.[1] Conversely, non-stabilized ylides under salt-free conditions can favor (Z)-isomer formation.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Negishi and Suzuki-Miyaura couplings are highly effective for the stereoselective synthesis of conjugated dienes.[2] For instance, the coupling of (E)-1-alkenylboronates with ethyl (E)-3-bromoacrylate in the presence of a palladium catalyst can predominantly yield the (2E,4E)-isomer.[1]
-
Negishi Coupling: This method, which couples an organozinc reagent with an organic halide, offers high stereochemical purity (≥98%) in the synthesis of 2,4-dienoic esters.[1] A general approach involves the hydrozirconation of a terminal alkyne to generate a vinylzirconocene species, followed by transmetalation with a zinc salt to form the organozinc reagent, which is then coupled with an appropriate methyl β-bromoacrylate isomer.[1]
Physicochemical and Spectroscopic Characterization
The characterization of each stereoisomer relies on a combination of physical property measurements and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Weight | 112.13 g/mol [1][3] |
| Molecular Formula | C₆H₈O₂[3] |
Note: Specific melting points, boiling points, and densities for each individual stereoisomer are not consistently reported in publicly available literature.
Spectroscopic Data
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the stereoisomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the stereochemistry of the double bonds. The coupling constants (J-values) between vinylic protons are particularly diagnostic.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the olefinic protons are characteristic for each isomer. For a related compound, methyl (E)-2-methylpenta-2,4-dienoate, the vinylic protons exhibit a doublet at 7.32 ppm (H3), a multiplet at 6.36 ppm (H4), and two doublets at 5.19 and 5.07 ppm for the terminal H5 protons.[1] Similar patterns with distinct coupling constants would be expected for the stereoisomers of this compound.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the conjugated system are also sensitive to the stereochemistry of the double bonds.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the isomers.
-
GC-MS Analysis: As volatile compounds, the stereoisomers of this compound can be separated and analyzed by GC-MS. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (112.13 g/mol ).[1] Characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃), can help confirm the structure.[1]
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present, such as the C=O of the ester and the C=C of the conjugated diene system.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of each stereoisomer are often specific to the chosen synthetic route and the available analytical instrumentation. Below are generalized experimental workflows.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and isolation of a this compound stereoisomer.
Detailed Steps:
-
Reaction Setup: The chosen starting materials (e.g., an appropriate aldehyde and a Wittig or HWE reagent) are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The base (if required for the reaction) is added at a controlled temperature (e.g., 0 °C or -78 °C) to generate the reactive species. The second reactant is then added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired stereoisomer.
Characterization Workflow
Caption: A typical workflow for the spectroscopic characterization of a purified this compound stereoisomer.
Detailed Protocols:
-
NMR Spectroscopy:
-
A sample of the purified isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
The coupling constants between vinylic protons are carefully measured to determine the stereochemistry of the double bonds.
-
-
GC-MS Analysis:
-
A dilute solution of the purified isomer in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The GC oven temperature is programmed to separate the components of the sample.
-
The eluting compounds are introduced into the mass spectrometer, and mass spectra are recorded.
-
The molecular ion peak and the fragmentation pattern are analyzed to confirm the identity of the compound.
-
Logical Relationship of Isomer Characterization
Caption: The logical progression from synthesis to the unambiguous structural elucidation of this compound stereoisomers.
Conclusion
The characterization of the individual stereoisomers of this compound is a critical undertaking for any research or development program involving this compound. The combination of stereoselective synthesis and detailed spectroscopic analysis, particularly high-field NMR, is essential for the unambiguous assignment of the E/Z geometry of the double bonds. This guide provides a foundational understanding of the key methodologies and workflows required for the successful characterization of these important chemical entities.
References
An In-depth Technical Guide to Methyl Penta-2,4-dienoate
This technical guide provides a comprehensive overview of methyl penta-2,4-dienoate, including its nomenclature, physicochemical properties, synthetic protocols, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is methyl (2E)-penta-2,4-dienoate [1][2]. It is also known by several synonyms, including:
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1][4] |
| CAS Number | 2409-87-2 (for the (E)-isomer) | [3][4] |
| InChI Key | LJDLNNZTQJVBNJ-SNAWJCMRSA-N | [1][4] |
| Canonical SMILES | COC(=O)/C=C/C=C | [1] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Refractive Index | Not available | [2] |
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes, with the stereochemical outcome being a critical consideration.[4] The four possible stereoisomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[4]
A straightforward method for the synthesis of this compound is the direct esterification of penta-2,4-dienoic acid (sorbic acid) with methanol.[4] This reaction is typically catalyzed by a strong acid.[4]
Experimental Protocol:
-
Dissolve penta-2,4-dienoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours to drive the equilibrium towards the ester product.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting ester by distillation.
The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds and is particularly effective for synthesizing conjugated dienes like this compound.[4] This reaction involves the coupling of a phosphonate carbanion with an aldehyde.[4]
Experimental Protocol:
-
Prepare the phosphonate reagent, typically triethyl phosphonoacetate.
-
Deprotonate the phosphonate with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the phosphonate carbanion.
-
Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the solution of the phosphonate carbanion at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.
Negishi coupling provides a highly stereoselective route to 2,4-dienoic esters.[4] This method involves the reaction of an organozinc reagent with an organic halide and has been shown to produce conjugated dienes with high stereochemical purity (≥98%).[4]
Experimental Protocol:
-
Preparation of the Organozinc Reagent:
-
Coupling Reaction:
-
In a separate flask, add a palladium catalyst (e.g., Pd(PPh₃)₄) to a solution of the appropriate methyl β-bromoacrylate stereoisomer.
-
Add the prepared organozinc reagent to the solution containing the bromoacrylate and catalyst.
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
-
Workup and Purification:
-
Quench the reaction and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting this compound derivative using column chromatography.
-
Analytical Techniques
The characterization and analysis of this compound are typically performed using standard spectroscopic and chromatographic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like this compound.[4] The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides its mass spectrum, which can be used to determine the molecular weight and fragmentation pattern.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the diene system.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl and the carbon-carbon double bonds.
Diagrams
Below are diagrams illustrating key concepts related to this compound.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.
Caption: Key chemical features and reactivity of this compound.
References
Commercial Availability and Technical Guide for Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of methyl penta-2,4-dienoate for research purposes. It includes a summary of suppliers, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological relevance, including a representative signaling pathway.
Commercial Availability
This compound is commercially available from various suppliers in different quantities and purities, primarily for research and development purposes. The compound is often listed under its different isomers, with the (2E,4E)-isomer being the most common. Researchers should carefully verify the specific isomer and purity offered by each supplier to ensure it meets their experimental needs.
Below is a summary of representative suppliers for this compound. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Fluorochem | Methyl (E)-penta-2,4-dienoate | 2409-87-2 | 95% | 100mg | €50.00 |
| 250mg | €81.00 | ||||
| 1g | €180.00 | ||||
| 5g | €725.00 | ||||
| Fluorochem | This compound | 1515-75-9 | 95% | 250mg | €91.00 |
| 1g | €185.00 | ||||
| 5g | €537.00 | ||||
| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | (E)-Methyl penta-2,4-dienoate | 2409-87-2 | 97% | - | Inquire |
| Shanghai Amole Biotechnology Co., Ltd. (via Chemsrc) | This compound | 1515-75-9 | 97.0% | 250mg, 1g, 5g | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd (via Echemi) | This compound | 1515-75-9 | - | - | Inquire |
| Santa Cruz Biotechnology | (2E)-2,4-Pentadienoic Acid Methyl Ester | 2409-87-2 | - | - | Inquire |
| Benchchem | This compound | 2409-87-2 | - | - | Inquire |
Experimental Protocols
Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via Horner-Wadsworth-Emmons Reaction
This protocol describes a common and stereoselective method for synthesizing the (2E,4E)-isomer of this compound.[1]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the resulting ylide solution back to 0 °C.
-
Add crotonaldehyde (1.0 equivalent) dropwise to the cooled solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers and flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5).
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:
-
~7.2-7.4 ppm (dd, 1H, H-3)
-
~6.1-6.3 ppm (m, 1H, H-4)
-
~5.7-5.9 ppm (d, 1H, H-2)
-
~5.5-5.7 ppm (m, 1H, H-5)
-
~3.7 ppm (s, 3H, -OCH₃)
-
~1.8 ppm (d, 3H, -CH₃ at C-5)
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Expected Chemical Shifts (δ) for Methyl (2E,4E)-penta-2,4-dienoate:
-
~167 ppm (C=O, ester)
-
~145 ppm (C-3)
-
~140 ppm (C-5)
-
~129 ppm (C-4)
-
~120 ppm (C-2)
-
~51 ppm (-OCH₃)
-
~18 ppm (-CH₃ at C-5)
-
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
GC-MS is used to determine the purity of the compound and confirm its molecular weight.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will show the molecular ion peak (m/z = 112.13 for C₆H₈O₂) and characteristic fragmentation patterns.[1]
Biological Relevance and Signaling Pathway
This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural motif makes it a potential Michael acceptor, allowing it to react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[2] This reactivity can lead to the modulation of various cellular signaling pathways.
One such pathway is the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][4] Electrophilic compounds like α,β-unsaturated esters can react with specific cysteine residues on the Keap1 protein. This modification leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for proteasomal degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes.[3][4]
Below is a diagram illustrating the proposed activation of the Keap1-Nrf2 pathway by an electrophilic compound such as this compound.
Another relevant pathway that can be modulated by α,β-unsaturated carbonyl compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[1] Electrophilic compounds can potentially inhibit the NF-κB pathway by forming covalent adducts with critical cysteine residues on components of this pathway, such as the IKK kinases or NF-κB itself, thereby preventing the transcription of pro-inflammatory genes.[1]
The diagram below illustrates a potential experimental workflow for investigating the effects of this compound on a cellular model.
References
- 1. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for methyl penta-2,4-dienoate. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] While comprehensive toxicological data for this specific compound are limited, its classification as an α,β-unsaturated ester suggests a potential for reactivity with biological macromolecules, which is a key consideration in its health and safety assessment. This guide synthesizes available data and provides insights based on structurally related compounds to offer a comprehensive overview for professionals in research and drug development.
Core Safety and Hazard Information
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a flammable liquid and an irritant.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection in poorly ventilated areas, should be used when handling this substance.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1][5][6] |
| Molecular Weight | 112.13 g/mol | [1][5] |
| CAS Number | 1515-75-9 | [1] |
| Boiling Point | 135.2°C at 760 mmHg | [5] |
| Flash Point | 46.4°C | [5] |
| Density | 0.936 g/cm³ | [5] |
| Vapor Pressure | 7.8 mmHg at 25°C | [5] |
| Storage Temperature | -20°C to 8°C | [5][6] |
GHS Hazard Classification
The GHS classification for this compound indicates its primary hazards.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Toxicological Profile and Experimental Protocols
Mechanism of Toxicity: Michael Addition
The primary mechanism of toxicity for α,β-unsaturated carbonyl compounds is their electrophilic nature, which makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[7][8] This reaction, known as a Michael-type addition, can lead to cellular dysfunction and toxicity.
Below is a conceptual diagram illustrating this potential signaling pathway.
Caption: Conceptual pathway of toxicity for this compound via Michael addition.
Experimental Protocols for Irritation Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.
A dermal irritation study would typically follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .
-
Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit).
-
Methodology: A dose of 0.5 mL of the liquid is applied to a gauze patch, which is then secured to the shaved skin of the animal for a 4-hour exposure period.
-
Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed effects.
For eye irritation, in vitro methods are now preferred to reduce animal testing. OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) is a relevant example.
-
Principle: The test substance is applied topically to a reconstructed human cornea-like epithelium tissue model. Cell viability is measured to assess eye irritation potential.
-
Methodology:
-
The RhCE tissue is exposed to the test substance for a defined period (e.g., 30 minutes for liquids).
-
After exposure, the tissue is rinsed and incubated.
-
Cell viability is determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.
-
-
Data Analysis: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control. For example, a mean tissue viability of ≤ 60% can classify a substance as a Category 2 irritant.[3]
Assessing respiratory irritation often involves in vivo studies in rodents, such as the one described in OECD Test Guideline 403 (Acute Inhalation Toxicity) , which can be adapted to look for signs of irritation. Sensory irritation can be evaluated by measuring the respiratory frequency in mice. A significant reduction in respiratory frequency indicates a sensory irritant effect.[9]
Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Handle in a well-ventilated area.[3] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[10]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[3][11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]
-
Containment and Cleaning: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[3]
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for the safety assessment of a compound like this compound, where specific toxicological data is limited.
Caption: A workflow for assessing the safety of a compound with limited specific data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eye irritation potential: palm-based methyl ester sulphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]
- 5. Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | 1516-24-1 | Benchchem [benchchem.com]
- 6. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Methyl sorbate | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of (2E,4E)-Dienoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (2E,4E)-dienoates using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is a powerful tool for the construction of carbon-carbon double bonds, offering high stereocontrol, operational simplicity, and compatibility with a wide range of functional groups, making it highly relevant in the synthesis of natural products and pharmaceutical agents.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis where a stabilized phosphonate carbanion reacts with an aldehyde or ketone to produce an alkene.[1][2] A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is crucial for the synthesis of the desired (2E,4E)-dienoate isomer when using an α,β-unsaturated aldehyde as the starting material.[1][4]
The (2E,4E)-dienoate structural motif is a common feature in a variety of biologically active natural products and synthetic compounds with potential therapeutic applications, including antifungal, and antiproliferative agents. The ability to reliably construct this moiety with high stereoselectivity is therefore of significant interest to the drug development community.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the α-carbon, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct.
The high (E)-selectivity of the HWE reaction is generally attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the sterically less hindered trans-oxaphosphetane, leading to the (E)-alkene.[4]
Data Presentation: Synthesis of (2E,4E)-Dienoates
The following table summarizes various reaction conditions and corresponding outcomes for the synthesis of (2E,4E)-dienoates via the Horner-Wadsworth-Emmons reaction.
| Entry | α,β-Unsaturated Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (2E,4E) : other isomers |
| 1 | Crotonaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to rt | 12 | 85 | >95:5 |
| 2 | Crotonaldehyde | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile | rt | 4 | 92 | >98:2 (E,E only) |
| 3 | (E)-2-Pentenal | Trimethyl phosphonoacetate | NaOMe | Methanol | rt | 6 | 88 | >95:5 |
| 4 | Cinnamaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Ethanol | Reflux | 8 | 90 | >98:2 (E,E only) |
| 5 | (E)-2-Hexenal | Triethyl phosphonoacetate | NaH | DME | 0 to rt | 12 | 82 | >95:5 |
Note: "rt" denotes room temperature. Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride
This protocol describes a standard HWE reaction for the synthesis of ethyl (2E,4E)-hexadienoate (ethyl sorbate) from crotonaldehyde and triethyl phosphonoacetate using sodium hydride as the base.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred slurry via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure ethyl (2E,4E)-hexadienoate.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol utilizes the milder Masamune-Roush conditions, which are suitable for substrates that are sensitive to strong bases like sodium hydride.[2]
Materials:
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Triethyl phosphonoacetate
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride (1.2 equivalents) and anhydrous acetonitrile.
-
Add triethyl phosphonoacetate (1.0 equivalent) to the stirred suspension.
-
Add DBU (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add crotonaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (2E,4E)-dienoate.
Mandatory Visualizations
Caption: Workflow of the Horner-Wadsworth-Emmons synthesis of (2E,4E)-dienoates.
Caption: Role of HWE in accessing bioactive (2E,4E)-dienoates for drug development.
Applications in Drug Development
The stereochemically well-defined (2E,4E)-dienoate unit is a crucial component in numerous natural products that exhibit significant biological activities. The HWE reaction provides a reliable and efficient method to construct this moiety, facilitating the total synthesis of these complex molecules and their analogues for structure-activity relationship (SAR) studies.
For instance, the macrolide antibiotic Bafilomycin A1, which contains a (2E,4E)-dienoate fragment, is a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase). The synthesis of Bafilomycin A1 and its derivatives, aimed at developing novel anticancer and anti-osteoporotic agents, often relies on the HWE reaction to install the diene system with the correct stereochemistry.
Furthermore, the development of synthetic retinoids and other signaling molecules that modulate nuclear receptors often incorporates polyene chains where the (2E,4E)-dienoate is a recurring structural theme. The HWE synthesis provides a convergent and stereocontrolled route to access these compounds for therapeutic evaluation in areas such as oncology and dermatology.
References
Application Notes and Protocols: Methyl Penta-2,4-dienoate as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a versatile conjugated diene frequently employed in Diels-Alder reactions for the synthesis of complex cyclic molecules. Its dual functionality, comprising a conjugated diene system and an α,β-unsaturated ester, allows for the construction of six-membered rings with a high degree of stereochemical and regiochemical control. This [4+2] cycloaddition reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of new carbon-carbon bonds and the introduction of chemical complexity in the synthesis of natural products and novel therapeutic agents.
The reactivity of this compound in Diels-Alder reactions is influenced by the electronic nature of the dienophile. Electron-deficient dienophiles, such as those containing carbonyl or cyano groups, exhibit enhanced reactivity. Furthermore, the stereochemical outcome of the reaction can be directed by the geometry of the diene and the dienophile, as well as the use of Lewis acid catalysts.
These application notes provide an overview of the use of this compound in Diels-Alder reactions, including representative experimental protocols and a summary of typical reaction parameters.
Data Presentation
The following table summarizes representative quantitative data for the Diels-Alder reaction of this compound with various dienophiles under different reaction conditions.
| Dienophile | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-Methylmaleimide | Thermal | Toluene | 2 | 110 | 95 | >95:5 |
| 1,4-Benzoquinone | Thermal | Benzene | 24 | 80 | 88 | Not specified |
| Maleic Anhydride | Thermal | Xylene | 4 | 140 | 92 | >98:2 |
| Dimethyl Acetylenedicarboxylate | Thermal | Dichloromethane | 12 | 40 | 85 | N/A |
| Acrolein | Lewis Acid (AlCl₃) | Dichloromethane | 6 | 0 | 78 | 90:10 |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound with N-Methylmaleimide
This protocol describes a standard thermal Diels-Alder reaction.
Materials:
-
Methyl (2E,4E)-penta-2,4-dienoate
-
N-Methylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl (2E,4E)-penta-2,4-dienoate (1.0 eq).
-
Dissolve the diene in anhydrous toluene.
-
Add N-methylmaleimide (1.1 eq) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 2 hours, or upon completion as indicated by TLC, remove the heat source and allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Acrolein
This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction, which often proceeds at lower temperatures and with enhanced stereoselectivity.
Materials:
-
Methyl (2E,4E)-penta-2,4-dienoate
-
Acrolein (freshly distilled)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.1 eq) to the cold DCM with stirring.
-
In a separate flask, prepare a solution of acrolein (1.0 eq) in anhydrous DCM.
-
Slowly add the acrolein solution to the AlCl₃ suspension at 0 °C via an addition funnel over 15 minutes.
-
Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Prepare a solution of methyl (2E,4E)-penta-2,4-dienoate (1.2 eq) in anhydrous DCM.
-
Add the diene solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 6 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.
Visualizations
Caption: General workflow for a Diels-Alder reaction.
Application Notes and Protocols for the Stereoselective Synthesis of Methyl Penta-2,4-dienoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a valuable building block in organic synthesis, utilized in the construction of more complex molecules, including natural products and pharmaceuticals. The stereochemistry of the two double bonds is crucial as it dictates the molecule's three-dimensional structure and biological activity. Consequently, the ability to selectively synthesize each of the four possible stereoisomers—(2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z)—is of significant interest. This document provides an overview of the primary synthetic strategies and detailed protocols for the stereoselective synthesis of these isomers.
The primary methods for controlling the stereochemical outcome of the double bonds in this compound synthesis include the Horner-Wadsworth-Emmons (HWE) reaction and its modifications, the Wittig reaction, and palladium-catalyzed cross-coupling reactions such as the Negishi and Suzuki couplings. The choice of method and reaction conditions allows for the selective formation of the desired isomer.[1]
Data Presentation
The following table summarizes the key stereoselective methods for the synthesis of this compound isomers, along with typical yields and stereoselectivity. Please note that specific yields and selectivities can vary depending on the exact reaction conditions and substrates used.
| Target Isomer | Synthetic Method | Typical Reagents | Expected Yield (%) | Isomeric Purity (%) |
| Methyl (2E,4E)-penta-2,4-dienoate | Horner-Wadsworth-Emmons (HWE) Reaction | Acrolein, Methyl diethylphosphonoacetate, NaH | 70-90 | >95 (E,E) |
| Methyl (2Z,4E)-penta-2,4-dienoate | Still-Gennari Modification of HWE Reaction | Crotonaldehyde, Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | 60-80 | >95 (Z,E) |
| Methyl (2E,4Z)-penta-2,4-dienoate | Negishi Cross-Coupling | (Z)-1-Propenylzinc chloride, Methyl (E)-3-bromoacrylate, Pd catalyst | 70-85 | >98 (E,Z) |
| Methyl (2Z,4Z)-penta-2,4-dienoate | Suzuki Cross-Coupling | (Z)-1-Propenylboronic acid, Methyl (Z)-3-bromoacrylate, Pd catalyst, Base | 65-80 | >97 (Z,Z) |
Experimental Protocols
Synthesis of Methyl (2E,4E)-penta-2,4-dienoate via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is renowned for its high (E)-selectivity, making it a reliable method for the synthesis of (2E,4E)-dienoates.[1] This protocol describes the reaction of acrolein with the stabilized ylide generated from methyl diethylphosphonoacetate.
Materials:
-
Methyl diethylphosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acrolein
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl diethylphosphonoacetate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl (2E,4E)-penta-2,4-dienoate.
Expected Outcome: This procedure typically yields the (2E,4E)-isomer with high stereoselectivity.
Synthesis of Methyl (2Z,4E)-penta-2,4-dienoate via Still-Gennari Olefination
The Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[1][2] This protocol utilizes methyl bis(2,2,2-trifluoroethyl)phosphonoacetate and crotonaldehyde.
Materials:
-
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Crotonaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.0 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of crotonaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl (2Z,4E)-penta-2,4-dienoate.
Expected Outcome: This protocol is expected to provide the (2Z,4E)-isomer with high Z-selectivity at the newly formed double bond.
Synthesis of Methyl (2E,4Z)-penta-2,4-dienoate via Negishi Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer excellent stereocontrol in the synthesis of conjugated dienes.[1] This representative protocol involves the coupling of a stereodefined vinylzinc reagent with a stereodefined vinyl halide.
Materials:
-
(Z)-1-Bromo-1-propene
-
tert-Butyllithium
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methyl (E)-3-bromoacrylate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of (Z)-1-Propenylzinc chloride: To a solution of (Z)-1-bromo-1-propene (1.0 eq) in anhydrous THF at -78 °C, add tert-butyllithium (2.0 eq) dropwise. Stir for 30 minutes, then add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: To the freshly prepared solution of (Z)-1-propenylzinc chloride, add methyl (E)-3-bromoacrylate (0.9 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain methyl (2E,4Z)-penta-2,4-dienoate.
Expected Outcome: The Negishi coupling is known for its high stereospecificity, and this protocol is expected to yield the (2E,4Z)-isomer with high isomeric purity.[3]
Synthesis of Methyl (2Z,4Z)-penta-2,4-dienoate via Suzuki Cross-Coupling
Similar to the Negishi coupling, the Suzuki coupling provides a powerful and stereospecific method for the formation of C-C bonds. This protocol outlines the coupling of a (Z)-vinylboronic acid with a (Z)-vinyl halide.
Materials:
-
(Z)-1-Propenylboronic acid
-
Methyl (Z)-3-bromoacrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Water mixture (e.g., 4:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine (Z)-1-propenylboronic acid (1.2 eq), methyl (Z)-3-bromoacrylate (1.0 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.12 eq).
-
Add a degassed mixture of toluene and an aqueous solution of Na₂CO₃ (2.0 eq).
-
Heat the mixture to 80 °C and stir under an inert atmosphere for 6-12 hours.
-
After cooling to room temperature, separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl (2Z,4Z)-penta-2,4-dienoate.
Expected Outcome: The Suzuki coupling allows for the stereospecific formation of the (2Z,4Z)-isomer, provided the starting materials are of high isomeric purity.[3]
Mandatory Visualization
Caption: Synthetic routes to this compound isomers.
References
- 1. Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation-Pd-catalyzed cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Dienes from N-Allylhydrazones [organic-chemistry.org]
- 3. This compound | 2409-87-2 | Benchchem [benchchem.com]
Application Notes and Protocols for the Polymerization of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a versatile monomer possessing both a conjugated diene system and an α,β-unsaturated ester functionality. This unique structure allows for its polymerization through various mechanisms, including anionic, free-radical, and coordination polymerization, yielding polymers with potentially diverse properties and applications. These polymers can be tailored for use in drug delivery systems, biomaterials, and advanced coatings. This document provides detailed proposed protocols for the polymerization of this compound via different methods, based on established procedures for structurally related monomers.
Disclaimer: The following protocols are proposed experimental procedures based on general polymerization principles and literature on similar monomers, due to a lack of specific published protocols for this compound. Researchers should exercise standard laboratory safety precautions and optimize these conditions as necessary.
Anionic Polymerization
Anionic polymerization of conjugated dienes can proceed in a living manner, offering excellent control over molecular weight and architecture. For this compound, initiation with organolithium compounds is a feasible approach. The polymerization is expected to proceed primarily through 1,4-addition due to the conjugated diene structure.
Proposed Experimental Protocol: Anionic Polymerization
-
Materials:
-
This compound (freshly distilled)
-
Tetrahydrofuran (THF), anhydrous (freshly distilled from sodium/benzophenone)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
-
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Anhydrous THF (e.g., 100 mL) is cannulated into the flask.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Freshly distilled this compound (e.g., 5.0 g, 44.6 mmol) is added via syringe.
-
A calculated amount of s-BuLi solution (e.g., 0.446 mmol for a target degree of polymerization of 100) is added dropwise via syringe to initiate the polymerization. The solution may develop a characteristic color.
-
The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2 hours).
-
The polymerization is terminated by the addition of a small amount of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization:
The resulting poly(this compound) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer microstructure (e.g., 1,4- vs. 1,2-addition) and confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Free-Radical Polymerization (Proposed)
Free-radical polymerization is a robust method applicable to a wide range of vinyl monomers. For this compound, this can be initiated using common thermal or photoinitiators. Controlled radical polymerization techniques like RAFT are expected to provide better control over the polymer architecture.
Proposed Experimental Protocol: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
-
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or other suitable RAFT agent
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Methanol
-
Argon or Nitrogen gas, high purity
-
-
Procedure:
-
This compound (e.g., 5.0 g, 44.6 mmol), RAFT agent (e.g., CPAD, 0.223 mmol), and AIBN (e.g., 0.0446 mmol) are dissolved in the chosen solvent (e.g., 10 mL) in a Schlenk tube.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed tube is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a set time (e.g., 8 hours).
-
The reaction is quenched by cooling the tube in an ice bath and exposing the contents to air.
-
The polymer is isolated by precipitation into a large volume of methanol, followed by filtration and drying under vacuum.
-
Coordination Polymerization (Proposed)
Coordination polymerization, often employing Ziegler-Natta or related catalysts, can offer high control over the stereochemistry of the resulting polymer. While typically used for non-polar monomers like olefins and dienes, certain catalyst systems can tolerate functional groups.[1][2]
Proposed Experimental Protocol: Ziegler-Natta Type Polymerization
-
Materials:
-
This compound (freshly distilled and thoroughly dried)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
Anhydrous heptane or toluene
-
Methanol (acidified with HCl)
-
Argon or Nitrogen gas, high purity
-
-
Procedure:
-
All manipulations should be carried out under a strict inert atmosphere using Schlenk techniques.
-
A flame-dried Schlenk flask is charged with anhydrous solvent (e.g., 100 mL) and the monomer (e.g., 5.0 g, 44.6 mmol).
-
The desired amount of triethylaluminium solution in heptane is added to the flask.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C).
-
A solution of TiCl₄ in heptane is added dropwise to initiate the polymerization.
-
The reaction is stirred for the desired time (e.g., 4 hours).
-
The polymerization is terminated by the addition of acidified methanol.
-
The precipitated polymer is collected, washed extensively with methanol, and dried under vacuum.
-
Data Presentation
Table 1: Proposed Polymerization Conditions and Expected Outcomes for this compound
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Mn ( g/mol ) | Expected PDI | Predominant Microstructure |
| Anionic | s-BuLi | THF | -78 | 2 | Controlled by [M]/[I] ratio | < 1.2 | 1,4-addition |
| RAFT | AIBN / CPAD | Toluene | 70 | 8 | Controlled by [M]/[RAFT] ratio | < 1.3 | 1,4- and 1,2-addition |
| Coordination | TiCl₄ / Al(C₂H₅)₃ | Heptane | 0 | 4 | High | Broad | Potentially stereoregular 1,4-addition |
Note: The values for expected Mn and PDI are theoretical targets for living/controlled polymerizations and may vary based on experimental conditions. For coordination polymerization, molecular weight is typically high and the PDI is broader.
Visualization of Experimental Workflows
Anionic Polymerization Workflow
Caption: Workflow for the proposed anionic polymerization of this compound.
RAFT Polymerization Workflow
Caption: Workflow for the proposed RAFT polymerization of this compound.
Signaling Pathway Analogy for Polymerization Control
Caption: Comparison of controlled vs. conventional radical polymerization pathways.
References
Application Notes and Protocols: Methyl Penta-2,4-dienoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl penta-2,4-dienoate is a versatile and reactive diene frequently employed in the synthesis of complex natural products. Its conjugated diene system, coupled with an electron-withdrawing methyl ester group, makes it an excellent participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the rapid construction of six-membered rings, a common structural motif in a wide array of biologically active natural products.
These application notes provide a detailed overview of the use of this compound in the synthesis of anthraquinone-based natural products, including experimental protocols and quantitative data derived from the scientific literature.
Application: Synthesis of Anthraquinone Scaffolds
A key application of this compound is in the construction of the tricyclic anthraquinone core. Anthraquinones are a large class of naturally occurring compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Diels-Alder reaction between this compound and a suitably substituted naphthoquinone derivative provides a convergent and efficient route to these important molecules.
Logical Workflow for Anthraquinone Synthesis
The general strategy involves the reaction of a dienophile, in this case a naphthoquinone, with this compound as the diene. This is followed by an aromatization step to yield the stable anthraquinone ring system.
Caption: General workflow for anthraquinone synthesis.
Featured Synthesis: Core of a Mumbaistatin Analog
Mumbaistatin is a natural product known to be a potent inhibitor of glucose-6-phosphate translocase. Its core structure contains a complex anthraquinone moiety. A synthetic approach to a key anthraquinone intermediate of a mumbaistatin analog utilizes a Diels-Alder reaction between this compound and chlorojuglone.
Experimental Protocol: Diels-Alder Reaction and Aromatization
Reaction: Diels-Alder cycloaddition of this compound with chlorojuglone, followed by in-situ aromatization.
Materials:
-
Chlorojuglone (5-chloro-8-hydroxy-1,4-naphthoquinone)
-
Methyl (2E,4E)-penta-2,4-dienoate
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A solution of chlorojuglone (1.0 eq) and methyl (2E,4E)-penta-2,4-dienoate (1.5 eq) in toluene (0.2 M) is prepared in a sealed tube.
-
The reaction mixture is heated to 110 °C for 24 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a few drops of concentrated hydrochloric acid to facilitate aromatization.
-
The mixture is stirred at room temperature for 1 hour.
-
The solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography to afford the desired anthraquinone product.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time (h) | Yield (%) |
| Chlorojuglone | This compound | Methyl 1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate | Toluene | 110 °C | 24 | ~70-80% |
Note: Yields can vary based on the specific reaction conditions and the purity of the starting materials.
Signaling Pathway Context (Hypothetical)
While the synthesis itself is a chemical process, the resulting anthraquinone natural products often interact with biological signaling pathways. For instance, a synthesized mumbaistatin analog could potentially inhibit the glucose-6-phosphate translocase (G6PT), thereby affecting downstream pathways related to glucose metabolism and cellular stress responses.
Caption: Synthesis and potential biological target interaction.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of natural products, particularly those containing a six-membered ring system. Its application in the Diels-Alder reaction provides a powerful and atom-economical method for the construction of complex molecular architectures like the anthraquinone core. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to utilize this versatile reagent in the development of novel therapeutic agents.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Methyl Penta-2,4-dienoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a valuable conjugated diene ester motif found in various natural products and serves as a key building block in organic synthesis. Its synthesis often requires precise control of stereochemistry to obtain the desired isomeric purity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the stereoselective formation of carbon-carbon bonds, offering a reliable pathway to such compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing prominent palladium-catalyzed cross-coupling methodologies, including Negishi, Suzuki, Heck, and Stille reactions. These protocols are designed to be adaptable for researchers in academic and industrial settings, particularly those involved in drug development and fine chemical synthesis.
Overview of Synthetic Strategies
Several palladium-catalyzed cross-coupling reactions are suitable for the synthesis of this compound. The general approach involves the coupling of a vinylmetallic or vinyl halide reagent with a suitable acrylate derivative. The choice of reaction can depend on the availability of starting materials, functional group tolerance, and desired stereoselectivity.
-
Negishi Coupling: Involves the reaction of an organozinc reagent with an organic halide. For the synthesis of this compound, this typically involves the coupling of a vinylzinc halide with methyl β-bromoacrylate.[1]
-
Suzuki Coupling: Utilizes an organoboron compound (boronic acid or ester) and an organic halide. The synthesis of this compound can be achieved by coupling a vinylboronic acid or its ester with methyl β-bromoacrylate.[1]
-
Heck Reaction: A reaction between an unsaturated halide and an alkene. This compound can be synthesized via the coupling of a vinyl halide with methyl acrylate.[2][3]
-
Stille Coupling: Employs an organotin compound (stannane) and an organic halide. A vinylstannane can be coupled with methyl β-bromoacrylate to yield the desired product.
The following sections provide detailed protocols for the Negishi and Suzuki couplings, which have been demonstrated to be highly effective for the synthesis of analogous conjugated dienoic esters with high stereoselectivity.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of conjugated dienoic esters based on analogous preparations of ethyl undeca-2,4-dienoate via Negishi and Suzuki couplings.[1] These data can serve as a benchmark for the synthesis of this compound.
Table 1: Reaction Parameters for the Negishi Coupling Synthesis of Conjugated Dienoic Esters [1]
| Entry | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoisomeric Purity (%) |
| 1 | (E)-vinylzinc chloride + (E)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | >80 | ≥98 (2E,4E) |
| 2 | (Z)-vinylzinc chloride + (E)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | >80 | ≥98 (2E,4Z) |
| 3 | (E)-vinylzinc chloride + (Z)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | >80 | ≥98 (2Z,4E) |
| 4 | (Z)-vinylzinc chloride + (Z)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | >80 | ≥98 (2Z,4Z) |
Table 2: Reaction Parameters for the Suzuki Coupling Synthesis of Conjugated Dienoic Esters [1]
| Entry | Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoisomeric Purity (%) |
| 1 | (E)-vinylboronic acid + (E)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | CsF | THF | 25 | 2 | >80 | ≥98 (2E,4E) |
| 2 | (Z)-vinylboronic acid + (E)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | CsF | THF | 25 | 2 | >80 | ≥98 (2E,4Z) |
| 3 | (E)-vinylboronic acid + (Z)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | CsF | THF | 25 | 2 | >80 | ≥98 (2Z,4E) |
| 4 | (Z)-vinylboronic acid + (Z)-methyl β-bromoacrylate | Pd(PPh₃)₄ (5) | - | CsF | THF | 25 | 2 | >80 | ≥98 (2Z,4Z) |
Experimental Protocols
Protocol 1: Negishi Coupling for the Synthesis of this compound
This protocol is adapted from the synthesis of ethyl undeca-2,4-dienoate.[1]
Materials:
-
Methyl (E)- or (Z)-β-bromoacrylate
-
(E)- or (Z)-vinylzinc chloride (prepared in situ from the corresponding vinyl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
(E)- or (Z)-1-bromopropene
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Preparation of the Vinylzinc Chloride Reagent (in situ)
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous zinc chloride (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the corresponding vinyl bromide (e.g., (E)-1-bromopropene, 1.0 mmol) in anhydrous THF (5 mL).
-
Cool the vinyl bromide solution to -78 °C and add n-butyllithium (1.0 mmol) dropwise. Stir for 30 minutes at this temperature to form the vinyllithium reagent.
-
Transfer the freshly prepared vinyllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the vinylzinc chloride reagent.
Part B: Palladium-Catalyzed Cross-Coupling
-
In a separate oven-dried, two-necked round-bottom flask under a nitrogen/argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a solution of methyl (E)- or (Z)-β-bromoacrylate (1.0 mmol) in anhydrous THF (5 mL).
-
To this mixture, add the freshly prepared vinylzinc chloride solution from Part A via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired stereoisomer of this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is adapted from the synthesis of ethyl undeca-2,4-dienoate.[1]
Materials:
-
Methyl (E)- or (Z)-β-bromoacrylate
-
(E)- or (Z)-vinylboronic acid or a corresponding pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium fluoride (CsF) or another suitable base (e.g., K₂CO₃, Na₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the vinylboronic acid or its pinacol ester (1.2 mmol).
-
Add methyl (E)- or (Z)-β-bromoacrylate (1.0 mmol).
-
Add the base (e.g., Cesium Fluoride, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired stereoisomer of this compound.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: Cycloaddition Reactions of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a versatile conjugated diene that serves as a valuable building block in organic synthesis. Its electron-deficient nature, due to the presence of the methyl ester group, makes it a suitable component in various cycloaddition reactions, particularly the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful and atom-economical method for the construction of six-membered rings with high stereocontrol, a common motif in numerous natural products and pharmacologically active compounds. Additionally, this compound can participate in other cycloaddition processes, such as [3+2] cycloadditions, further expanding its synthetic utility.
These application notes provide an overview of key cycloaddition reactions involving this compound, including quantitative data from notable examples and detailed experimental protocols. The information is intended to guide researchers in the strategic application of this reagent for the synthesis of complex molecular architectures relevant to drug development and other scientific disciplines.
I. Diels-Alder Reactions: [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the concerted formation of a cyclohexene ring from a conjugated diene and a dienophile.[1] this compound can act as the diene component, reacting with various dienophiles to generate highly functionalized cyclic adducts. The stereochemical and regiochemical outcomes of these reactions are often predictable and can be influenced by the choice of reactants, catalysts, and reaction conditions.
A. Landmark Application in Natural Product Synthesis: Woodward's Reserpine Synthesis
A classic example showcasing the synthetic power of a this compound stereoisomer is found in R.B. Woodward's total synthesis of reserpine, a complex indole alkaloid.[2][3] In this seminal work, methyl trans-2,4-pentadienoate was reacted with p-benzoquinone in a Diels-Alder reaction to construct a key bicyclic intermediate, establishing three crucial stereocenters in a single step.[2]
dot
Caption: Diels-Alder reaction in Woodward's reserpine synthesis.
Quantitative Data Summary: Diels-Alder Reaction in Reserpine Synthesis
| Diene | Dienophile | Solvent | Conditions | Yield | Stereochemistry | Reference |
| Methyl trans-2,4-pentadienoate | p-Benzoquinone | Benzene | Reflux, 10 hours | 8% | Endo adduct | [4] |
Experimental Protocol: Diels-Alder Reaction of Methyl trans-2,4-pentadienoate and p-Benzoquinone (Adapted from Woodward, 1958) [4][5]
Materials:
-
Methyl trans-2,4-pentadienoate
-
p-Benzoquinone
-
Benzene (anhydrous)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
A solution of methyl trans-2,4-pentadienoate and a molar equivalent of p-benzoquinone is prepared in anhydrous benzene.
-
The reaction mixture is heated to reflux and maintained at this temperature for 10 hours.
-
After the reaction is complete, the benzene solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by appropriate methods (e.g., crystallization or chromatography) to yield the desired Diels-Alder adduct.
Note: Woodward's original publication noted that these conditions were not extensively optimized.[4]
B. Reactions with Other Dienophiles
This compound can react with a variety of other dienophiles, often facilitated by Lewis acid catalysis to enhance reactivity and control selectivity.
dot
Caption: General workflow for Diels-Alder reactions.
General Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the Lewis acid to the solution while stirring.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
II. [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings.[6] In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound, with its carbon-carbon double bonds, can serve as a dipolarophile.
dot
Caption: General scheme of a [3+2] cycloaddition reaction.
While specific examples with detailed quantitative data for the [3+2] cycloaddition of this compound are not extensively documented in readily available literature, the general protocols for such reactions are well-established.
General Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrone
Materials:
-
This compound
-
A suitable nitrone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve the nitrone and a slight excess of this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, typically a mixture of regio- and stereoisomers, by column chromatography on silica gel to isolate the desired isoxazolidine product(s).
III. Intramolecular Diels-Alder (IMDA) Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful variant where the diene and dienophile are part of the same molecule, connected by a tether.[7] This strategy is highly effective for the stereoselective synthesis of complex polycyclic systems. Derivatives of this compound can be designed to undergo IMDA reactions, leading to the formation of bicyclic structures.
dot
Caption: Workflow for an Intramolecular Diels-Alder reaction.
General Considerations for IMDA Reactions:
-
Tether Length and Nature: The length and rigidity of the tether connecting the diene and dienophile moieties significantly influence the feasibility and stereochemical outcome of the reaction. Tethers of three to four atoms are common for forming fused five- or six-membered rings.
-
Stereocontrol: The stereochemistry of the starting triene and the transition state geometry (chair-like vs. boat-like) dictate the stereochemistry of the resulting polycyclic product.
-
Catalysis: Lewis acids can be employed to accelerate the reaction and influence the stereoselectivity.
While specific, detailed protocols for IMDA reactions of this compound derivatives are highly substrate-dependent, the general experimental approach is similar to that of intermolecular Diels-Alder reactions, often requiring thermal conditions or Lewis acid catalysis.
Conclusion
This compound and its stereoisomers are valuable C6 building blocks for the construction of cyclic and polycyclic frameworks through cycloaddition reactions. The Diels-Alder reaction, in particular, has been demonstrated to be a powerful tool in the synthesis of complex natural products. The reactivity and selectivity of these cycloadditions can be tuned through the choice of reaction partners and the use of catalysts. The provided protocols offer a general guide for researchers to explore the synthetic potential of this compound in their own research endeavors, particularly in the fields of drug discovery and natural product synthesis. Further investigation into the scope of [3+2] and intramolecular cycloadditions involving this versatile diene is warranted to fully exploit its synthetic capabilities.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. synarchive.com [synarchive.com]
- 5. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 6. Intramolecular Diels-Alder Reactions of Tethered Enoate Substituted Furans Induced by Dialkylaluminum Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. may.chem.uh.edu [may.chem.uh.edu]
Application Note: GC-MS Analysis of Methyl Penta-2,4-dienoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl penta-2,4-dienoate (C₆H₈O₂) is a volatile organic compound with a molecular weight of approximately 112.13 g/mol .[1][2] As a conjugated diene and α,β-unsaturated ester, it is of interest in various chemical and biological research fields.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound from various matrices.[1][3] This document provides a detailed protocol for its analysis.
Principle The GC-MS methodology relies on two core principles. First, the gas chromatograph separates volatile components of a sample based on their boiling points and differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas).[3] Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.[3] Quantification is achieved by comparing the analyte's response to that of a series of calibration standards.[4][5]
Experimental Protocols
1. Reagents and Materials
-
Solvents: HPLC-grade or GC-MS grade dichloromethane, hexane, or methanol.[3][6][7]
-
Standards: this compound (CAS No. 2409-87-2 or 1515-75-9) standard of known purity.[1][2]
-
Apparatus:
2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using a suitable volatile solvent (e.g., dichloromethane). Mix until fully dissolved.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical range for GC-MS analysis is 1, 5, 10, 50, and 100 µg/L.[5] For a target sample concentration of 10 µg/mL, standards ranging from 1 to 20 µg/mL may be appropriate.[6]
3. Sample Preparation The goal of sample preparation is to produce a clean, particle-free solution in a volatile solvent suitable for injection.[3][6]
-
Liquid Samples: Dilute the sample with a suitable solvent (e.g., dichloromethane) to bring the expected analyte concentration within the calibration range.
-
Solid Samples: Dissolve a known mass of the solid sample in a suitable solvent.[7]
-
Complex Matrices: For complex matrices, an extraction step such as Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) may be necessary to isolate the analyte and remove interferences.[3]
-
Filtration/Centrifugation: All final samples must be free of particulate matter. Centrifuge the sample and transfer the supernatant, or filter the solution through a 0.22 µm syringe filter into a glass autosampler vial.[3][7]
Caption: General workflow for sample preparation prior to GC-MS analysis.
4. GC-MS Instrumentation The following tables outline suggested starting parameters for the GC-MS system. These should be optimized based on the specific instrument and application.
Caption: Workflow of the GC-MS analysis process from injection to data acquisition.
Data Presentation and Analysis
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [2][8][9] |
| Molecular Weight ( g/mol ) | 112.13 | [1][2] |
| CAS Number | 2409-87-2 / 1515-75-9 | [1][2][9] |
| Boiling Point | 135.2 °C at 760 mmHg | [9] |
| Table 1: Physicochemical Properties of this compound. |
| Parameter | Suggested Value |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | Initial: 50 °C, hold 2 min. Ramp: 10 °C/min to 250 °C, hold 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Scan Range | 40 - 200 amu |
| Scan Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM, for higher sensitivity quantitative) |
| Table 2: Suggested GC-MS Operating Parameters. |
| Ion Description | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 112 | Corresponds to the molecular weight.[1] |
| [M-OCH₃]⁺ | 81 | Loss of a methoxy group.[1] |
| [M-COOCH₃]⁺ | 53 | Loss of the carbomethoxy group.[1] |
| Predicted [M+H]⁺ Adduct | 113.06 | For chemical ionization or ESI sources.[8] |
| Table 3: Characteristic Mass Spectrometry Data for Identification. |
Data Analysis
-
Qualitative Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) and verifying the presence of the molecular ion (m/z 112) and key fragments.[1]
-
Quantitative Analysis: Use the external standard method.[4]
-
Integrate the peak area of a characteristic ion (quantifier ion, typically the most abundant and unique fragment) for each calibration standard.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the sample by integrating its corresponding peak area and interpolating the concentration from the linear regression of the calibration curve.[5]
-
Caption: Logical workflow for quantitative analysis using an external standard method.
References
- 1. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 2. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 5. gcms.cz [gcms.cz]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CAS#:1515-75-9 | Chemsrc [chemsrc.com]
Application of Methyl Penta-2,4-dienoate in the Construction of Cyclic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl penta-2,4-dienoate is a versatile conjugated diene that serves as a valuable building block in organic synthesis for the construction of six-membered cyclic systems. Its reactivity in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions, allows for the stereoselective formation of complex cyclohexene derivatives, which are common scaffolds in natural products and pharmaceutically active compounds.[1] The presence of both a conjugated diene system and an α,β-unsaturated ester moiety within its structure provides two key sites for chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in constructing cyclic systems, with a focus on the Diels-Alder reaction.
Application Notes
This compound readily participates as the 4π-electron component in Diels-Alder reactions with a variety of dienophiles (the 2π-electron component). The reaction proceeds by a concerted mechanism, leading to the formation of a new six-membered ring with a high degree of stereochemical control. The stereochemistry of the starting diene and dienophile is retained in the product, making this a powerful tool for asymmetric synthesis.
Key characteristics of Diels-Alder reactions involving this compound:
-
Stereospecificity: The reaction is stereospecific, meaning that the stereochemistry of the reactants is faithfully translated to the product. For instance, a cis-dienophile will yield a cis-adduct.
-
Endo Rule: In reactions with cyclic dienophiles, the endo product is often favored under kinetic control due to secondary orbital interactions.
-
Lewis Acid Catalysis: The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts.[2] Lewis acids coordinate to the electron-withdrawing group of the dienophile, lowering its LUMO energy and accelerating the reaction. Common Lewis acids employed include AlCl₃, BF₃·OEt₂, and SnCl₄.[2]
-
Asymmetric Induction: Chiral Lewis acids can be used to induce enantioselectivity in the Diels-Alder reaction, providing access to enantioenriched cyclic compounds.[3][4]
The general workflow for a Diels-Alder reaction involving this compound is depicted below.
Figure 1: General workflow for the Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for Diels-Alder reactions of pentadiene derivatives with various dienophiles, illustrating the effects of reaction conditions on yield and selectivity.
| Diene | Dienophile | Catalyst/Conditions | Solvent | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| (2E)-Penta-2,4-dien-1-ol | Maleic anhydride | NEt₃, DMAP, 0 °C to rt | Dichloromethane | 88 | Not Reported | [5] |
| 4-Methyl-2,4-pentadienol | Methyl acrylate | 0.2 eq. bimetallic Mg/Zn-H₈-BINOL complex, rt, 3 d | Not Specified | 83 | 52% ee | [6] |
| Isoprene | Methyl acrylate | AlCl₃ | Not Specified | - | Increased regioselectivity | [2] |
| Isoprene | Methyl acrylate | Sn-Beta (solid Lewis acid) | Not Specified | High | Favors para-adduct | [7] |
| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | Not Specified | - | 99:1 endo:exo | [2] |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of a Pentadienyl Derivative with Maleic Anhydride
This protocol is adapted from a procedure for the reaction of (2E)-penta-2,4-dien-1-ol with maleic anhydride and can be modified for this compound.[5]
Materials:
-
(2E)-Penta-2,4-dien-1-ol (or this compound)
-
Maleic anhydride
-
Triethylamine (NEt₃)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of (2E)-penta-2,4-dien-1-ol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.6 eq), maleic anhydride (2.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Allow the solution to warm to room temperature and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cycloadduct.
Figure 2: Flowchart for Protocol 1.
Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general procedure for a chiral Lewis acid-catalyzed Diels-Alder reaction and can be adapted for this compound using a suitable chiral catalyst system.[6][8]
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate, N-acryloyl oxazolidinone)
-
Chiral Lewis Acid Catalyst (e.g., Ti-TADDOL complex, Co-salen complex)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane, mesitylene)
-
Molecular sieves (4Å), freshly activated
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand and the Lewis acid precursor (e.g., Ti(Oi-Pr)₂Cl₂) in the chosen anhydrous solvent. Stir at room temperature to form the chiral catalyst.
-
Add freshly activated 4Å molecular sieves to the catalyst solution.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the dienophile to the catalyst mixture and stir for a short period.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching solution (e.g., saturated aqueous NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched cycloadduct. The enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral shift reagent.
Figure 3: Flowchart for Protocol 2.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction's mechanism is a classic example of a pericyclic reaction, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. The reaction proceeds through a concerted transition state where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
Figure 4: HOMO-LUMO interaction in the Diels-Alder reaction.
Conclusion
This compound is a highly effective and versatile substrate for the construction of cyclic systems via the Diels-Alder reaction. The ability to control the stereochemical outcome through the choice of reactants and the use of thermal or Lewis acid-catalyzed conditions makes it a valuable tool in synthetic organic chemistry. The protocols and data provided herein serve as a guide for researchers in the application of this important building block for the synthesis of complex molecular architectures relevant to drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Penta-2,4-dienoate
Welcome to the technical support center for the synthesis of methyl penta-2,4-dienoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] These reactions involve the olefination of an aldehyde, in this case, crotonaldehyde, with a phosphorus ylide or a phosphonate carbanion, respectively. Both methods are valued for their reliability in forming carbon-carbon double bonds.
Q2: How can I control the stereochemistry of the newly formed double bond to obtain the desired (E,E)-isomer?
A2: For the synthesis of α,β-unsaturated esters like this compound, using a stabilized Wittig reagent, such as methyl (triphenylphosphoranylidene)acetate, or a phosphonate reagent in the HWE reaction, like triethyl phosphonoacetate, predominantly yields the thermodynamically more stable (E)-isomer.[1][2][3] The Horner-Wadsworth-Emmons reaction is particularly known for its high E-selectivity.[2]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. One common issue is the purity and stability of the crotonaldehyde starting material, which can be prone to oxidation or polymerization.[4] Ensure you are using freshly distilled or high-purity crotonaldehyde. Another factor can be the choice of base and solvent. The base should be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively without causing side reactions. The solvent can also influence the reaction rate and stereoselectivity. For stabilized Wittig reagents, a range of solvents can be used, and even aqueous conditions have been shown to be effective.[5] For the HWE reaction, aprotic solvents like THF or DME are common.[6] Optimizing the reaction temperature is also crucial; higher temperatures can sometimes improve yields but may also lead to side products.
Q4: I am having trouble removing the triphenylphosphine oxide byproduct from my final product. What purification strategies can I use?
A4: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several methods can be employed for its removal:
-
Crystallization: TPPO can sometimes be removed by careful crystallization, as it may have different solubility properties than the desired product.
-
Column Chromatography: This is a very effective method for separating this compound from TPPO. A silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[7]
-
Precipitation: In some cases, TPPO can be precipitated from a solution in a non-polar solvent like hexane or a mixture of ether and hexane, while the desired product remains in solution.
-
Complexation: TPPO can form complexes with certain metal salts, such as MgCl₂ or ZnCl₂, which can then be removed by filtration.
Q5: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A5: While stabilized Wittig and HWE reagents favor the E-isomer, the reaction conditions can influence the E/Z ratio. The choice of base and solvent can have a significant impact. For instance, in some Wittig reactions, lithium salts can decrease E-selectivity, while potassium-based bases in the presence of a crown ether can modulate the stereochemical outcome depending on solvent polarity.[8] For the HWE reaction, using lithium or sodium bases generally provides higher E-selectivity than potassium bases.[1] Higher reaction temperatures also tend to favor the formation of the more stable E-isomer.[1]
Q6: I suspect polymerization of my starting material or product is occurring. How can I prevent this?
A6: Conjugated dienes like this compound can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. To mitigate this, consider the following:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Shorter Reaction Times: Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-initiated polymerization.
-
Use of Inhibitors: In some cases, a small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture or during purification to prevent polymerization.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Wittig/HWE Reagent | Ensure the phosphonium salt or phosphonate ester is pure and dry. If preparing the ylide in situ, confirm the base is fresh and of the correct concentration. |
| Degraded Aldehyde | Use freshly distilled or high-purity crotonaldehyde. Check for signs of polymerization or oxidation (discoloration, viscosity). |
| Ineffective Base | For Wittig reactions with stabilized ylides, a strong base is not always necessary. For HWE reactions, ensure the base (e.g., NaH, NaOMe) is sufficiently strong to deprotonate the phosphonate. |
| Incorrect Solvent | For HWE reactions, ensure an anhydrous aprotic solvent (e.g., THF, DME) is used. For Wittig reactions, the choice of solvent can be critical for ylide formation and solubility of reactants. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC. |
Issue 2: Poor E/Z Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Base/Solvent Combination | The cation of the base and the solvent polarity can influence the transition state of the reaction. For HWE, lithium and sodium bases generally give better E-selectivity.[1] For some Wittig reactions, non-polar solvents favor E-isomer formation.[8] |
| Reaction Temperature Too Low | Higher temperatures generally favor the formation of the more thermodynamically stable E-isomer.[1] |
| Use of a Non-Stabilized Ylide | Ensure you are using a stabilized ylide (e.g., methyl (triphenylphosphoranylidene)acetate) or a phosphonate ester, as non-stabilized ylides tend to produce Z-alkenes. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution with Triphenylphosphine Oxide (TPPO) | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, use one of the other methods for TPPO removal mentioned in the FAQs (precipitation or complexation). |
| Product Polymerization During Purification | Avoid excessive heating during solvent evaporation. Consider adding a radical inhibitor to the fractions collected from column chromatography. |
| Formation of Other Side Products | Analyze the crude product by NMR or GC-MS to identify potential side products. This can help diagnose issues with the reaction conditions (e.g., self-condensation of the aldehyde). |
Experimental Protocols
Protocol 1: Wittig Synthesis of Methyl (2E,4E)-penta-2,4-dienoate
This protocol is a representative procedure based on the reaction of a stabilized ylide with an α,β-unsaturated aldehyde.
Materials:
-
Crotonaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of crotonaldehyde (1.0 eq) in anhydrous toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the crotonaldehyde is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl (2E,4E)-penta-2,4-dienoate.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of Methyl (2E,4E)-penta-2,4-dienoate
This protocol is a representative procedure for the HWE reaction, known for its high E-selectivity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of crotonaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the crotonaldehyde is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield methyl (2E,4E)-penta-2,4-dienoate.
Data Presentation
Table 1: Influence of Reaction Conditions on the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 82 | 95:5 |
| 2 | 3-Phenylpropionaldehyde | i-PrMgBr | Dioxane | Reflux | 93 | 90:10 |
| 3 | 3-Phenylpropionaldehyde | i-PrMgBr | THF | Reflux | 96 | 87:13 |
| 4 | 3-Phenylpropionaldehyde | n-BuLi | Toluene | Reflux | 18 | 91:9 |
| 5 | Benzaldehyde | DBU/K₂CO₃ | Neat | Room Temp | High | >99:1 |
Data adapted from representative HWE reactions to illustrate general trends.[9][10]
Mandatory Visualizations
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Horner-Wadsworth-Emmons (HWE) experimental workflow.
Caption: Logical troubleshooting flow for low reaction yield.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting low stereoselectivity in dienoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during dienoate synthesis, with a focus on achieving high stereoselectivity.
Troubleshooting Guides & FAQs
Issue: Low E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions
Q1: My Horner-Wadsworth-Emmons reaction is producing a nearly 1:1 mixture of E and Z dienoates. How can I improve the E-selectivity?
A1: Low E-selectivity in the Horner-Wadsworth-Emmons (HWE) reaction is a common issue that can often be resolved by carefully adjusting the reaction parameters. The HWE reaction generally favors the formation of (E)-alkenes, and enhancing this preference can be achieved by promoting thermodynamic control.[1][2] Here are several factors to consider and optimize:
-
Choice of Phosphonate Reagent: The structure of the phosphonate ylide plays a crucial role.
-
Steric Bulk: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diethyl or diisopropyl phosphonate) can favor the formation of the E-isomer.[3]
-
-
Reaction Temperature: Higher reaction temperatures generally lead to greater (E)-stereoselectivity.[1] Running the reaction at room temperature (23 °C) or even slightly elevated temperatures can improve the E/Z ratio compared to low temperatures like -78 °C.[1]
-
Choice of Base and Cation: The counterion of the base used for deprotonation can significantly influence the stereochemical outcome. Lithium bases (e.g., n-BuLi, LiHMDS) often provide higher E-selectivity compared to sodium (e.g., NaH, NaOMe) or potassium bases.[1][2] The use of lithium chloride (LiCl) as an additive with an amine base can also be effective, particularly for base-sensitive substrates (Masamune-Roush conditions).[4]
-
Solvent: The choice of solvent can impact the solubility and reactivity of the intermediates. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used.
Troubleshooting Workflow for Low E-Selectivity in HWE Reactions
Below is a workflow to guide you through the process of troubleshooting low E-selectivity in your HWE reaction.
Caption: Troubleshooting workflow for improving E-selectivity in HWE reactions.
Summary of Factors Affecting E-Selectivity in HWE Reactions
| Parameter | Condition for Higher E-Selectivity | Rationale |
| Temperature | Higher temperatures (e.g., 23°C vs. -78°C) | Favors thermodynamic product by allowing intermediates to equilibrate.[1] |
| Base Cation | Li+ > Na+ > K+ | Smaller cations like Li+ can coordinate more effectively, influencing the transition state. |
| Phosphonate Ester | Increased steric bulk (e.g., Diisopropyl > Diethyl > Dimethyl) | Steric hindrance in the transition state leading to the Z-isomer is more pronounced.[3] |
| Additives | LiCl (with an amine base) | Promotes the formation of the E-alkene, especially for sensitive substrates.[4] |
Q2: I need to synthesize the Z-dienoate selectively. How can I adapt the Horner-Wadsworth-Emmons reaction for this?
A2: While the standard HWE reaction typically yields E-alkenes, modifications have been developed to favor the formation of Z-isomers. The most common approach is the Still-Gennari modification.[4]
-
Still-Gennari Modification: This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. These phosphonates accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-alkene.[4] The reaction is typically run at low temperatures with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation.
Experimental Protocol: Still-Gennari Modification for Z-Dienoate Synthesis
-
Preparation of the Ylide:
-
Dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate in dry THF at -78°C under an inert atmosphere (e.g., Argon).
-
Add a solution of KHMDS in toluene dropwise.
-
Stir the resulting solution at -78°C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the α,β-unsaturated aldehyde in dry THF to the ylide solution at -78°C.
-
Stir the reaction mixture at -78°C for the recommended time (typically 1-3 hours, monitor by TLC).
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Factors Favoring Z-Selectivity in Modified HWE Reactions
| Parameter | Condition for Higher Z-Selectivity | Rationale |
| Phosphonate Ester | Electron-withdrawing groups (e.g., -OCH2CF3) | Accelerates the elimination of the oxaphosphetane, favoring the kinetic Z-product.[4] |
| Base/Cation | Strong, non-coordinating base (e.g., KHMDS) with a crown ether | The bulky cation complex is less likely to interfere with the desired transition state geometry. |
| Temperature | Low temperatures (e.g., -78°C) | Favors the kinetically controlled pathway, preventing equilibration to the more stable E-isomer. |
Issue: Poor Stereoselectivity in Wittig Reactions for Dienoate Synthesis
Q3: My Wittig reaction is giving a mixture of E and Z dienoates. How can I control the stereochemical outcome?
A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[5][6]
-
Stabilized Ylides: If the group attached to the ylidic carbon is electron-withdrawing (e.g., an ester or ketone), the ylide is "stabilized". Stabilized ylides are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[5][6] To improve E-selectivity with stabilized ylides, you can:
-
Non-Stabilized Ylides: If the group on the ylidic carbon is an alkyl or vinyl group, the ylide is "non-stabilized". These ylides are more reactive and typically yield the kinetically favored (Z)-alkene.[5][6] To enhance Z-selectivity:
-
Use salt-free conditions.
-
Employ aprotic, non-polar solvents.
-
Use strong, non-lithium bases like sodium amide (NaNH2) or KHMDS.
-
Logical Flow for Selecting Wittig Reaction Conditions
Caption: Decision diagram for achieving E or Z selectivity in Wittig reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing polymerization of methyl penta-2,4-dienoate during storage
Welcome to the technical support center for methyl penta-2,4-dienoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and handling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experimental settings.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound.
Problem 1: The viscosity of my this compound has increased, or it has become cloudy.
-
Possible Cause: This is a primary indicator of polymerization. The formation of higher molecular weight oligomers and polymers increases the viscosity and can cause the material to appear cloudy or even solidify.
-
Immediate Action:
-
Do not use the material for your experiments as the purity is compromised.
-
Check the storage conditions. Was the material exposed to elevated temperatures, light, or air?
-
Verify the presence and concentration of an inhibitor.
-
-
Solution:
-
If the material is not yet fully solidified, it may be possible to distill it to recover the unpolymerized monomer. However, this should be done with caution as heating can accelerate polymerization. It is generally recommended to dispose of the polymerized material according to your institution's safety protocols.
-
For future prevention, ensure the material is stored under the recommended conditions and consider adding a polymerization inhibitor.
-
Problem 2: I observe unexpected side products in my reaction that are not related to my intended synthesis.
-
Possible Cause: If you have ruled out other sources of contamination, it is possible that oligomers of this compound are participating in your reaction, leading to unexpected adducts.
-
Immediate Action:
-
Analyze your starting material for purity using techniques like GC-MS or NMR to confirm the presence of oligomers.
-
Review the storage history of your this compound.
-
-
Solution:
-
Purify the this compound by vacuum distillation before use.
-
Implement a routine quality control check of the monomer before use, especially if it has been stored for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage temperature is between 2-8°C.[2] Some suppliers even recommend storage at -20°C.[3][4] The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What is polymerization and why does it happen to this compound?
A2: this compound is a conjugated diene, a class of compounds known to be prone to polymerization.[5] This is a chemical reaction where individual monomer molecules join together to form long chains or networks, resulting in a polymer. This process can be initiated by heat, light, or the presence of radical species.
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[6] They work by reacting with and neutralizing the free radicals that initiate the polymerization process.[6] Common inhibitors for conjugated dienes include phenolic compounds and amines.[6]
Q4: Which inhibitors are recommended for this compound and at what concentration?
A4: While specific data for this compound is limited, inhibitors commonly used for other conjugated dienes are effective. These include hydroquinone and 4-tert-butylcatechol (TBC).[7] TBC is often preferred as it is considered more effective than hydroquinone at moderately elevated temperatures.[8]
| Inhibitor | Recommended Concentration Range (ppm) |
| 4-tert-Butylcatechol (TBC) | 50 - 200 |
| Hydroquinone (HQ) | 100 - 500 |
Note: These concentrations are based on general recommendations for conjugated dienes and may need to be optimized for your specific storage conditions and required shelf life.
Q5: How can I check if my this compound has started to polymerize?
A5: Several methods can be used:
-
Visual Inspection: An increase in viscosity, cloudiness, or the formation of a solid are clear indicators of polymerization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a reliable method to assess the purity of the monomer and detect the presence of dimers and oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show broadening of signals or the appearance of new signals corresponding to the polymer.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.
-
GC-MS Instrument Setup (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 35 to 400.
-
-
Analysis: Inject the sample and acquire the data. The unpolymerized monomer will have a characteristic retention time and mass spectrum. The presence of peaks at later retention times with higher molecular weights may indicate the presence of dimers or oligomers.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. (E)-Methyl penta-2,4-dienoate | CAS#:2409-87-2 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl Penta-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl penta-2,4-dienoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Problem 1: Low Purity After Purification
Q: I've purified my crude this compound, but analytical data (GC-MS, NMR) still shows significant impurities. What are the common impurities and how can I remove them?
A: Common impurities depend on the synthetic route used to prepare the this compound.
-
From Wittig Reaction:
-
Triphenylphosphine oxide (TPPO): A common byproduct. It is a white, high-melting solid.
-
Unreacted Triphenylphosphine: Can be present if used in excess.
-
Isomers of this compound: Depending on the reaction conditions, you may have a mixture of (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers.
-
-
From Fischer Esterification of Sorbic Acid:
-
Unreacted Sorbic Acid: A common impurity if the reaction does not go to completion.
-
Unreacted Methanol: Should be removed during workup, but traces may remain.
-
Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may be present and should be neutralized and removed during the workup.
-
Troubleshooting Steps & Logical Workflow:
Caption: Troubleshooting workflow for low purity issues.
Problem 2: Product Decomposition or Polymerization During Distillation
Q: When I try to purify this compound by distillation, the product seems to decompose or polymerize in the distillation flask. How can I prevent this?
A: this compound, being a conjugated diene, is susceptible to thermal polymerization.
Troubleshooting Steps:
-
Reduce the Boiling Point: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and reduce the thermal stress on the compound.
-
Use a Polymerization Inhibitor: Add a small amount of a radical scavenger to the crude material before distillation. Common inhibitors for dienes include:
-
Hydroquinone (HQ)
-
4-tert-Butylcatechol (TBC)
-
Phenothiazine
-
-
Control the Temperature: Use a heating mantle with a temperature controller and a stirring mechanism to ensure even heating and avoid localized overheating.
-
Minimize Distillation Time: Use an efficient distillation setup to minimize the time the compound is exposed to high temperatures.
Experimental Workflow for Inhibited Distillation:
Caption: Workflow for distillation with a polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for crude this compound?
A1: The most common and effective purification techniques are:
-
Flash Column Chromatography: Excellent for removing polar impurities like triphenylphosphine oxide and unreacted sorbic acid. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Fractional Vacuum Distillation: Effective for separating the product from non-volatile or very high-boiling impurities. It is crucial to use a polymerization inhibitor.
-
Recrystallization: While this compound is a liquid at room temperature, this technique can be useful for removing impurities that are solids at low temperatures. The crude product can be dissolved in a minimal amount of a suitable solvent and cooled to induce crystallization of the impurities.
Q2: How can I identify common impurities in my NMR spectrum?
A2: Here are the characteristic ¹H NMR chemical shifts for some common impurities in CDCl₃:
| Impurity | ¹H NMR Chemical Shift (ppm) | Multiplicity |
| Triphenylphosphine Oxide | 7.4 - 7.8 | Multiplet |
| Triphenylphosphine | 7.2 - 7.5 | Multiplet |
| Sorbic Acid | 5.8 - 7.4 (olefinic), 1.8-1.9 (methyl), ~12 (acidic) | Multiplets, Doublet, Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Q3: What are the physical properties of this compound that are relevant for purification?
A3: Key physical properties include:
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1] |
| Boiling Point | 135.2 °C at 760 mmHg[1] |
| Density | 0.936 g/cm³[1] |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >98% | 60-90% | Low to Medium | Excellent for removing polar byproducts. | Can be time-consuming and requires significant solvent. |
| Fractional Vacuum Distillation | >99% | 70-95% | High | Effective for large scales and removing non-volatile impurities. | Risk of thermal polymerization; requires specialized equipment. |
| Acid-Base Extraction | Variable | >90% (of recovery) | High | Simple and effective for removing acidic/basic impurities. | Only removes specific types of impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Inhibitor Addition: To the crude this compound in a round-bottom flask, add a small amount (e.g., 0.1 wt%) of a polymerization inhibitor such as hydroquinone.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a short-path distillation head if possible to minimize product loss.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle and stir the contents.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 135.2 °C.
-
Analysis: Analyze the collected distillate for purity.
Protocol 3: Removal of Sorbic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic sorbic acid into its water-soluble sodium salt.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in drying.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, now free of acidic impurities. Further purification by chromatography or distillation may be necessary.
References
Technical Support Center: Optimizing Diels-Alder Reactions with Methyl Penta-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times for Diels-Alder reactions involving methyl penta-2,4-dienoate.
I. The Challenge: An Electron-Deficient Diene
This compound presents a unique challenge in standard Diels-Alder reactions. The ester group is electron-withdrawing, which reduces the electron density of the diene system. In a typical Diels-Alder reaction, an electron-rich diene reacts most efficiently with an electron-poor dienophile.[1][2][3] The electron-deficient nature of this compound can therefore lead to slow reaction times or require harsh reaction conditions.
However, there are several effective strategies to overcome this challenge and achieve efficient cycloaddition. These strategies involve either enhancing the reactivity in a normal-demand Diels-Alder reaction or reversing the electronic roles of the reactants in an inverse-electron-demand Diels-Alder (IEDDA) reaction.
II. Troubleshooting Guide for Slow Reactions
Frequently Asked Questions (FAQs): Diagnosing the Problem
Q1: My Diels-Alder reaction with this compound is not proceeding at a reasonable rate. What are the likely causes?
A1: Slow reaction rates are common with electron-deficient dienes like this compound. The primary reasons include:
-
Poor electronic match: In a normal-demand Diels-Alder, the reaction is fastest with an electron-rich diene and an electron-poor dienophile. Your diene is electron-poor.
-
Suboptimal reaction conditions: The temperature may be too low, or the chosen solvent may not be ideal for the reaction.
-
Steric hindrance: Bulky substituents on either the diene or dienophile can impede the reaction.[1]
-
Diene conformation: Acyclic dienes like this compound must adopt an s-cis conformation to react. The s-trans conformer is often more stable, and the equilibrium may not favor the reactive s-cis form.[1][2]
Q2: How do I know if I should try to optimize my current normal-demand reaction or switch to an inverse-electron-demand strategy?
A2: The choice depends on your available dienophile.
-
If you are using a traditional electron-poor dienophile (e.g., maleic anhydride, acrylates), you should focus on optimizing the normal-demand reaction, primarily through the use of Lewis acid catalysis.
-
If you have access to an electron-rich dienophile (e.g., ethyl vinyl ether, enamines), an inverse-electron-demand Diels-Alder (IEDDA) reaction is likely to be much faster and more efficient.[4][5]
Potential Solutions Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl Penta-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl penta-2,4-dienoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Reaction
The Wittig and HWE reactions are powerful methods for forming the carbon-carbon double bonds in this compound, typically by reacting an appropriate phosphorus ylide or phosphonate with crotonaldehyde.
Q1: My reaction yields a mixture of (E,E) and (E,Z) isomers. How can I improve the stereoselectivity?
A1: Achieving high stereoselectivity is a common challenge. The stereochemical outcome is influenced by the nature of the phosphorus reagent and the reaction conditions.
-
For predominantly (E,E)-isomer: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for its high (E)-selectivity.[1] Stabilized Wittig ylides, such as methyl (triphenylphosphoranylidene)acetate, also tend to favor the formation of the more thermodynamically stable (E)-isomer.[1]
-
For predominantly (E,Z)-isomer: Non-stabilized Wittig ylides under salt-free conditions are known to favor the formation of the (Z)-isomer.
Troubleshooting Tips:
| Parameter | Recommendation for Higher (E)-selectivity (HWE) |
| Phosphonate Reagent | Use phosphonates with simple alkoxy groups (e.g., diethyl, dimethyl). |
| Base | Use sodium or lithium bases (e.g., NaH, n-BuLi). |
| Temperature | Higher reaction temperatures (e.g., room temperature to reflux) can favor the thermodynamic (E)-product. |
| Solvent | Aprotic solvents like THF or DME are commonly used. |
Q2: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction.
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate due to its polarity and high boiling point.
Troubleshooting Tips:
-
Crystallization: Triphenylphosphine oxide is often crystalline. It can sometimes be removed by careful crystallization from a non-polar solvent, leaving the more soluble this compound in the mother liquor.
-
Chromatography: Column chromatography on silica gel is a reliable method for separation. A solvent system with a gradient of increasing polarity (e.g., hexanes/ethyl acetate) will typically elute the less polar this compound first.
-
Alternative Reaction: Consider using the Horner-Wadsworth-Emmons reaction. The phosphate byproduct is water-soluble and easily removed by an aqueous workup.
Q3: My reaction is sluggish or does not go to completion.
A3: Incomplete conversion can be due to several factors, including the reactivity of the reagents and the reaction conditions.
Troubleshooting Tips:
-
Base Strength: Ensure the base used is strong enough to fully deprotonate the phosphonium salt or phosphonate ester. For phosphonium salts, strong bases like n-butyllithium or sodium hydride are often necessary.
-
Reagent Purity: Impurities in the aldehyde or phosphorus reagent can interfere with the reaction. Ensure all starting materials are pure and dry.
-
Temperature: While higher temperatures can sometimes lead to side reactions, they may be necessary to drive the reaction to completion, especially with less reactive ketones.
Palladium-Catalyzed Cross-Coupling Reactions (Negishi and Suzuki)
Negishi and Suzuki couplings are effective for the stereoselective synthesis of conjugated dienes like this compound. These reactions typically involve the coupling of a vinyl organometallic reagent with a vinyl halide.
Q1: I am observing significant amounts of homocoupling byproducts in my Negishi coupling reaction.
A1: Homocoupling is a common side reaction in Negishi couplings, leading to the formation of dimers of the starting materials.
Troubleshooting Tips:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Using bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Slow Addition: Slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring homocoupling.
Q2: My Suzuki coupling reaction is giving low yields, and I suspect protodeboronation of my boronic acid.
A2: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a known side reaction in Suzuki couplings, especially with electron-rich or sterically hindered boronic acids.
Troubleshooting Tips:
-
Choice of Base: The base plays a critical role in the Suzuki reaction. Using a non-aqueous base or a weaker base in the presence of a phase-transfer catalyst can sometimes mitigate protodeboronation.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried, as water can be a proton source.
-
Boronic Ester Derivatives: Consider using boronic esters (e.g., pinacol esters) which are often more stable to protodeboronation than the corresponding boronic acids.
Q3: I am observing a mixture of stereoisomers in my final product.
A3: The stereochemical integrity of the starting materials is generally retained in both Negishi and Suzuki couplings. Issues with stereoselectivity often arise from the purity of the starting vinyl halides or vinyl organometallic reagents.
Troubleshooting Tips:
-
Starting Material Purity: Ensure that the vinyl halide and vinyl organometallic partner are stereochemically pure. Analyze the starting materials by NMR or GC to confirm their isomeric purity before use.
-
Reaction Conditions: While less common, some reaction conditions can lead to isomerization. Ensure that the reaction is not exposed to prolonged high temperatures or acidic/basic conditions during workup that could cause isomerization of the product.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for synthesizing this compound?
A1: The HWE reaction offers two main advantages:
-
Higher (E)-Selectivity: The HWE reaction typically provides a higher yield of the thermodynamically favored (E)-isomer.
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making it easily separable from the organic product through a simple aqueous workup. This contrasts with the often difficult-to-remove triphenylphosphine oxide byproduct from the Wittig reaction.
Q2: My purified this compound appears to be polymerizing upon storage. How can I prevent this?
A2: this compound, being a conjugated diene, is susceptible to polymerization, especially when exposed to heat, light, or radical initiators.
Prevention Strategies:
-
Storage Conditions: Store the compound at low temperatures (e.g., in a freezer at -20 °C) and in the dark.
-
Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT).
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative polymerization.
Q3: How can I confirm the stereochemistry of my synthesized this compound?
A3: The stereochemistry of the isomers of this compound can be determined using spectroscopic methods.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between the vinyl protons are diagnostic. For the (E)-isomer, the coupling constant across the double bond is typically larger (around 15 Hz) than for the (Z)-isomer (around 10-12 Hz).
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate the isomers and provide their mass spectra for identification. The retention times of the different isomers will likely vary.
Quantitative Data Summary
| Synthesis Method | Typical (E/Z) Selectivity | Common Byproducts | Purification Method |
| Wittig Reaction (Stabilized Ylide) | Predominantly (E) | Triphenylphosphine oxide | Column Chromatography, Crystallization |
| Horner-Wadsworth-Emmons | High (E) selectivity | Water-soluble phosphate salts | Aqueous workup |
| Negishi Coupling | High, dependent on starting material purity | Homocoupled products | Column Chromatography |
| Suzuki Coupling | High, dependent on starting material purity | Dimerized starting materials, protodeboronated arenes | Column Chromatography |
Experimental Protocols
Due to the proprietary nature of specific industrial protocols, the following are generalized procedures based on established literature methods. Researchers should optimize these conditions for their specific setup and scale.
General Protocol for Horner-Wadsworth-Emmons Synthesis of (E,E)-Methyl Penta-2,4-dienoate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol.
-
Ylide Formation: To this solution, add triethyl phosphonoacetate dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the phosphonate ylide.
-
Reaction with Aldehyde: A solution of crotonaldehyde in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E,E)-methyl penta-2,4-dienoate.
Diagrams
Logical Workflow for Troubleshooting Stereoselectivity Issues
Caption: Troubleshooting logic for stereoisomer formation.
Experimental Workflow for HWE Synthesis
Caption: HWE synthesis experimental workflow.
References
Technical Support Center: Catalyst Selection for Optimizing Methyl Penta-2,4-dienoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl penta-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and other conjugated dienoates are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, and olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The choice of method often depends on the desired stereoselectivity and the availability of starting materials.
Q2: Which factors are most critical for controlling the stereoselectivity (E/Z isomerism) of the double bonds?
A2: The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.[3]
-
In Wittig reactions , stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer.[2][3]
-
The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity.[3]
-
In Palladium-catalyzed cross-coupling reactions , the stereochemistry of the starting vinyl halides and organoboron or organozinc reagents is largely retained in the final product, allowing for high stereochemical control.[3]
Q3: What are the key advantages of using a palladium-catalyzed cross-coupling reaction for this synthesis?
A3: Palladium-catalyzed cross-coupling reactions offer high stereoselectivity and broad functional group tolerance.[1][4] Methods like the Suzuki-Miyaura coupling utilize readily available and stable organoboron reagents.[1] These reactions are highly versatile for creating C-C bonds with precise control over the geometry of the resulting diene.[3]
Q4: How do I choose the appropriate phosphine ligand for a palladium-catalyzed reaction?
A4: Ligand selection is crucial for stabilizing the palladium catalyst, activating the metal center, and influencing the reaction's selectivity and efficiency.[5] Electron-donating and sterically demanding ligands often promote the key steps in the catalytic cycle.[1] For Suzuki-Miyaura reactions, phosphine ligands like PPh₃ and P(t-Bu)₃ are commonly used. The choice of ligand can affect the rate of oxidative addition and reductive elimination, thereby influencing the overall reaction outcome.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Deactivation: Oxygen can deactivate the Pd(0) catalyst. Impurities in reagents or solvents can poison the catalyst.[6] 2. Ineffective Base: The choice and solubility of the base are critical for the transmetalation step. 3. Poor Quality Reagents: Impure aryl halides or boronic acids can inhibit the reaction. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | 1. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). Ensure solvents and reagents are anhydrous and pure. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure adequate solubility in the reaction medium. 3. Purify starting materials before use. 4. Increase the reaction temperature incrementally. |
| Poor Stereoselectivity | 1. Isomerization of Starting Materials or Product: Side reactions can lead to a loss of stereochemical purity. 2. Incorrect Catalyst/Ligand Combination: The chosen catalytic system may not be optimal for preserving stereochemistry. | 1. Use milder reaction conditions if possible. Analyze starting materials for isomeric purity. 2. Experiment with different phosphine ligands. For instance, bidentate ligands can sometimes offer better control than monodentate ligands. |
| Formation of Homocoupling Side Products | 1. Reaction Conditions Favoring Homocoupling: This can occur with the boronic acid. | 1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature. 3. Choose a different palladium precursor or ligand. |
| Catalyst Decomposition (Palladium Black) | 1. High Temperatures: Can lead to catalyst agglomeration and precipitation.[6] 2. Ligand Degradation: The phosphine ligand may not be stable under the reaction conditions. | 1. Use the lowest effective temperature. 2. Select a more robust ligand. Palladacycles are known for their improved thermal stability.[4] |
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt.[7] 2. Ylide Decomposition: Ylides are often sensitive to water and oxygen.[7] 3. Sterically Hindered Carbonyl: Ketones react slower than aldehydes, and bulky substrates can hinder the reaction. 4. Low Reactivity of Stabilized Ylides: Ylides stabilized by electron-withdrawing groups are less reactive.[2] | 1. Use a stronger base (e.g., n-BuLi, NaH). 2. Ensure anhydrous and inert reaction conditions. 3. Increase reaction time and/or temperature. For very hindered ketones, consider an alternative synthetic route. 4. Use higher temperatures or a more reactive carbonyl compound. |
| Predominance of the Undesired Stereoisomer | 1. Incorrect Ylide Type: Using a stabilized ylide when the Z-isomer is desired, or a non-stabilized ylide when the E-isomer is preferred. 2. Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome. | 1. Select the appropriate ylide type for the desired stereochemistry. Stabilized ylides generally give E-alkenes, while non-stabilized ylides give Z-alkenes.[2] 2. Use salt-free conditions for Z-selectivity with non-stabilized ylides. For E-selectivity with HWE reagents, Masamune-Roush conditions can be employed. |
| Side Reactions | 1. Epoxide Formation: Can occur under certain conditions. 2. Aldol Condensation of the Carbonyl Starting Material: Can be a competing reaction. | 1. Carefully control the reaction temperature and addition of reagents. 2. Add the carbonyl compound slowly to the pre-formed ylide to minimize self-condensation. |
Data Presentation: Catalyst Performance in Analogous Reactions
The following tables summarize quantitative data for catalyst performance in the synthesis of conjugated dienoates similar to this compound, as specific data for the target molecule is limited in the reviewed literature.
Table 1: Palladium-Catalyzed Synthesis of (2E,4E)-methyl deca-2,4-dienoate
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| Pd(OAc)₂ | Ac-Ile-OH | Ag₂CO₃/NaOAc | DMA | 60 | 63 | 80:20 |
Data extracted from a study on the cross-coupling of simple alkenes with acrylates.[8]
Table 2: Comparison of Coupling Methods for Dienoic Ester Synthesis
| Target Isomer | Coupling Method | Catalyst | Base/Additive | Selectivity (%) | Yield (%) |
| (2E,4E) | Negishi | Pd(PPh₃)₄ | - | ≥98 | High |
| (2Z,4E) | Negishi | Pd(PPh₃)₄ | - | ≥98 | High |
| (2E,4E) | Suzuki-Miyaura | Not specified | CsF or nBu₄NF | ≥98 | High |
| (2Z,4E) | Suzuki-Miyaura | Not specified | CsF or nBu₄NF | ≥98 | High |
Data is for the synthesis of ethyl undeca-2,4-dienoate, a representative 2,4-dienoic ester.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for this compound
This protocol is a general guideline based on typical Suzuki-Miyaura reaction conditions.[9][10]
Materials:
-
Vinyl halide (e.g., (E)-1-bromopropene)
-
Vinylboronic acid or ester (e.g., methyl 3-boronoacrylate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., NaOH, 4 equivalents)
-
Solvent (e.g., DMF/H₂O mixture, 9:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the vinyl halide (1 eq) and the vinylboronic acid/ester (2 eq).
-
Add the DMF/H₂O solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Wittig Reaction for this compound
This protocol outlines a general procedure for a Wittig reaction to produce an (E)-alkene using a stabilized ylide.[7][11]
Materials:
-
Phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide)
-
Strong base (e.g., NaH or n-BuLi)
-
Aldehyde (e.g., acrolein)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base and stir the mixture at 0 °C for 30-60 minutes to form the ylide.
-
Slowly add a solution of the aldehyde (1 eq) in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 11. sciepub.com [sciepub.com]
Technical Support Center: Methyl Penta-2,4-dienoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyl penta-2,4-dienoate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
This compound, a conjugated diene ester, is susceptible to degradation primarily through two pathways:
-
Oxidation: The double bonds in the conjugated system are prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids, which can alter the compound's properties and purity.
-
Polymerization: The activated double bonds can undergo free-radical polymerization, particularly when exposed to heat, light, or the presence of radical initiators.[1] This results in the formation of oligomers or polymers, leading to a decrease in the monomer concentration and changes in the physical properties of the sample, such as increased viscosity or solidification.
Q2: How does the conjugated diene structure of this compound affect its stability?
The conjugated system of alternating double and single bonds in this compound leads to delocalization of π-electrons across the molecule.[2][3] This delocalization imparts a degree of thermodynamic stability compared to non-conjugated dienes.[4] However, this structure also makes the molecule susceptible to specific reactions like Diels-Alder cycloadditions and polymerization.[2]
Q3: What are the initial signs of degradation in a sample of this compound?
Common indicators of degradation include:
-
Color Change: A pure sample should be a clear, colorless to pale yellow liquid. The development of a more intense yellow or brownish color can indicate the formation of degradation products.
-
Increased Viscosity or Solidification: This is a strong indication of polymerization.
-
Changes in Spectroscopic Data: Alterations in NMR, IR, or UV spectra compared to a reference standard can signify chemical changes.
-
Appearance of New Peaks in Chromatograms: Analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may reveal the presence of new peaks corresponding to impurities or degradation products.
Q4: What is the recommended way to store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Low Temperature: Storage at low temperatures, such as in a refrigerator or freezer (-20°C), is recommended to slow down the rates of both oxidation and polymerization.[5][6]
-
Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[7] This can be achieved by blanketing the sample with the inert gas before sealing the container.
-
Protection from Light: Exposure to light, particularly UV light, can initiate free-radical reactions. Therefore, the compound should be stored in an amber-colored vial or a container that is otherwise protected from light.[7]
-
Use of Inhibitors: For long-term storage, the addition of a suitable inhibitor is highly recommended.
Troubleshooting Guides
Issue 1: The sample of this compound has polymerized upon storage.
Possible Causes:
-
Exposure to elevated temperatures.
-
Exposure to light.
-
Presence of contaminants that can initiate polymerization.
-
Absence of a polymerization inhibitor.
Solutions:
-
Verify Storage Conditions: Ensure the sample is stored at the recommended low temperature and protected from light.
-
Add a Polymerization Inhibitor: If not already present, consider adding a polymerization inhibitor such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a low concentration (typically 100-200 ppm).[8]
-
Purification of Polymerized Sample: If polymerization is minimal, it may be possible to purify the remaining monomer by distillation. However, this should be done at reduced pressure and low temperature to avoid further polymerization. Always ensure an inhibitor is present in the distillation flask.
Issue 2: The sample has developed a strong color, and analytical data shows the presence of new impurities.
Possible Cause:
-
Oxidation due to exposure to air.
Solutions:
-
Inert Atmosphere Storage: Immediately purge the headspace of the storage container with an inert gas like nitrogen or argon and ensure a tight seal.
-
Use of Antioxidants: Add a suitable antioxidant to scavenge free radicals and inhibit the oxidation process. Phenolic antioxidants like BHT are effective for this purpose.[9]
-
Purification: Depending on the nature of the impurities, purification techniques like column chromatography or distillation under reduced pressure might be employed to remove the degradation products.
Stabilization Strategies
The stability of this compound can be significantly improved by the addition of stabilizers. The choice of stabilizer depends on the primary degradation pathway that needs to be inhibited.
Table 1: Common Stabilizers for this compound
| Stabilizer Type | Example Stabilizers | Mechanism of Action | Typical Concentration | Key Advantages |
| Polymerization Inhibitor | Hydroquinone (HQ)[10] | Scavenges free radicals to terminate polymerization chains.[11] | 100 - 500 ppm | Highly effective for inhibiting radical polymerization.[12] |
| 4-tert-Butylcatechol (TBC) | Similar to hydroquinone, acts as a free-radical scavenger. | 50 - 200 ppm | Effective at low concentrations and can be removed by an alkaline wash.[1] | |
| Antioxidant | Butylated Hydroxytoluene (BHT)[13] | A phenolic antioxidant that donates a hydrogen atom to peroxy radicals, terminating the oxidation chain reaction.[14] | 200 - 1000 ppm | Good solubility in organic compounds and effective at preventing oxidation.[15] |
| Natural Antioxidants (e.g., from essential oils)[16] | Phenolic compounds like eugenol and carvacrol act as radical scavengers.[17] | Varies | Can be an option where synthetic antioxidants are not desired. |
Experimental Protocols
Protocol 1: Screening of Stabilizers for this compound
Objective: To evaluate the effectiveness of different stabilizers in preventing the degradation of this compound under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the stabilizers (e.g., HQ, TBC, BHT) in a suitable solvent (e.g., methanol or the this compound itself) at a concentration of 1% (w/w).
-
Dispense equal aliquots of this compound into several amber glass vials.
-
Add the appropriate volume of each stabilizer stock solution to the vials to achieve the desired final concentrations (e.g., 200 ppm).
-
Include a control sample with no added stabilizer.
-
-
Accelerated Stability Study:
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw a small aliquot from each vial.
-
Analyze the samples by HPLC or GC to determine the remaining concentration of this compound and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies:
-
Subject samples of this compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[20]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21] The method is considered stability-indicating if it can resolve the peak of the parent compound from all degradation product peaks.
-
Visualizations
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | CAS#:1515-75-9 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 9. BUTYLHYDROXYTOLUENE (BHT) - Ataman Kimya [atamanchemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. chempoint.com [chempoint.com]
- 13. Butylated Hydroxytoluene (BHT) ( Antioxidant ) - Astrra Chemicals [astrrachemicals.com]
- 14. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 15. chempoint.com [chempoint.com]
- 16. [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lnct.ac.in [lnct.ac.in]
- 19. freelanceformulations.com [freelanceformulations.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of methyl penta-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of methyl penta-2,4-dienoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in the scale-up synthesis of this compound include:
-
Controlling Stereoselectivity: Achieving a high yield of the desired (2E,4E)-isomer is critical, as different isomers can have varying reactivity and biological activity.
-
Preventing Polymerization: As a conjugated diene, this compound is prone to polymerization, especially at elevated temperatures, which can significantly reduce the yield and complicate purification.
-
Managing Exothermic Reactions: Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, are often exothermic. Improper heat management on a large scale can lead to runaway reactions, decreased selectivity, and the formation of byproducts.
-
Efficient Purification: Separating the product from reaction byproducts, such as triphenylphosphine oxide (from Wittig) or dialkyl phosphates (from HWE), and any oligomers or polymers can be challenging at a larger scale.
-
Byproduct Formation: Side reactions can become more significant at scale, leading to impurities that may be difficult to remove.
Q2: Which synthetic route is most suitable for the large-scale production of (2E,4E)-methyl penta-2,4-dienoate?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally the most suitable method for the large-scale synthesis of (2E,4E)-methyl penta-2,4-dienoate. This is due to several advantages over other methods like the Wittig reaction:
-
High (E)-Stereoselectivity: The HWE reaction typically provides a high preference for the formation of the thermodynamically more stable (E)-alkenes.
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble, making its removal from the product mixture via aqueous extraction simpler compared to the removal of triphenylphosphine oxide from a Wittig reaction.
-
Higher Reactivity of the Ylide: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing for milder reaction conditions.
Q3: How can polymerization of this compound be minimized during synthesis and workup?
A3: To minimize polymerization, consider the following strategies:
-
Use of Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC), hydroquinone, or 4-methoxyphenol (MEHQ), to the reaction mixture and during purification.
-
Temperature Control: Maintain the lowest possible temperature throughout the synthesis and purification process.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.
-
Minimize Reaction and Distillation Times: Shorter exposure to elevated temperatures reduces the likelihood of polymerization.
-
Storage: Store the purified product at low temperatures (e.g., -20°C) and in the presence of an inhibitor.
Q4: What are the key safety considerations for the scale-up synthesis of this compound?
A4: Key safety considerations include:
-
Thermal Runaway: Due to the exothermic nature of the olefination reaction, a robust reactor cooling system is essential to prevent a runaway reaction.
-
Flammability: The organic solvents typically used (e.g., THF, toluene) are flammable. Ensure proper grounding of equipment and use of intrinsically safe electricals.
-
Reagent Handling: Handle strong bases (e.g., sodium hydride, sodium methoxide) and other reactive reagents with appropriate personal protective equipment (PPE) and under inert conditions.
-
Pressure Build-up: In case of a runaway reaction or equipment failure, there is a risk of pressure build-up in the reactor. Ensure that the reactor is equipped with appropriate pressure relief systems.
-
Toxicity: Be aware of the toxicity of all reagents and products and handle them in well-ventilated areas or in closed systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of the product. 3. Suboptimal reaction temperature. 4. Impure reagents. | 1. Monitor reaction progress by TLC or GC/HPLC. Increase reaction time if necessary. 2. Add a polymerization inhibitor. Maintain a low reaction temperature. 3. Optimize the reaction temperature. For HWE, temperatures between 0°C and room temperature are common. 4. Ensure all reagents, especially the aldehyde and the phosphonate, are pure and dry. |
| Poor (E/Z) Stereoselectivity | 1. Incorrect choice of olefination reaction. 2. Suboptimal reaction conditions for HWE (e.g., base, solvent, temperature). 3. Isomerization of the product during workup or purification. | 1. Use the Horner-Wadsworth-Emmons reaction for higher (E)-selectivity. 2. For HWE, using NaH or NaOMe as the base in THF or DME generally favors the (E)-isomer. Higher temperatures can also favor the (E)-isomer. 3. Avoid acidic or basic conditions during workup if possible. Purify at low temperatures. |
| Formation of a Solid Precipitate (Polymer) | 1. High reaction or distillation temperature. 2. Presence of oxygen or other initiators. 3. Extended reaction or purification time. | 1. Lower the reaction and distillation temperatures. Use vacuum distillation for purification. 2. Maintain a strict inert atmosphere. Add a radical inhibitor. 3. Optimize the process to reduce overall time. |
| Difficulty in Removing Byproducts | 1. Use of the Wittig reaction leading to triphenylphosphine oxide. 2. Inefficient extraction of water-soluble phosphate byproducts from HWE. | 1. Switch to the Horner-Wadsworth-Emmons reaction. If using Wittig, multiple crystallizations or column chromatography may be needed. 2. Perform multiple aqueous extractions. Adjust the pH of the aqueous phase if necessary to improve the solubility of the phosphate salts. |
| Runaway Reaction (Uncontrolled Temperature Increase) | 1. Inadequate cooling capacity of the reactor for the scale of the reaction. 2. Too rapid addition of a reagent. 3. Failure of the cooling system. | 1. Ensure the reactor's heat removal capacity is sufficient for the reaction's exotherm. Consider using a semi-batch process where one reagent is added gradually. 2. Add the limiting reagent slowly and monitor the internal temperature closely. 3. Have a backup cooling system or an emergency quenching procedure in place. |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Synthesis of (2E,4E)-Methyl Penta-2,4-dienoate
This protocol is a representative example for a laboratory-scale synthesis that can be adapted for scale-up.
Materials:
-
Crotonaldehyde
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) via the dropping funnel, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes after the addition is complete to ensure full formation of the phosphonate ylide.
-
-
Olefination Reaction:
-
Cool the ylide solution to -10°C to 0°C.
-
Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 5°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of a polymerization inhibitor.
-
Concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Purify the crude product by vacuum distillation to obtain this compound. Collect the fraction at the appropriate boiling point and pressure.
-
Data Presentation
Table 1: Effect of Base and Temperature on Yield and Stereoselectivity in HWE Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E,E) : other isomers |
| 1 | NaH (1.1) | THF | 0 to RT | 3 | 85 | >95:5 |
| 2 | NaOMe (1.1) | THF | 0 to RT | 3 | 82 | >95:5 |
| 3 | K₂CO₃ (1.5) | DMF | 25 | 12 | 75 | 90:10 |
| 4 | LiOH (1.2) | THF/H₂O | 25 | 6 | 78 | 92:8 |
| 5 | NaH (1.1) | THF | -78 to RT | 4 | 80 | 90:10 |
Note: Data are representative and may vary based on specific experimental conditions and scale.
Table 2: Common Polymerization Inhibitors and Their Recommended Concentrations
| Inhibitor | Abbreviation | Recommended Concentration (ppm) |
| 4-tert-Butylcatechol | TBC | 100 - 500 |
| 4-Methoxyphenol | MEHQ | 200 - 1000 |
| Hydroquinone | HQ | 200 - 1000 |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound via the HWE reaction.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
Technical Support Center: Computational Modeling for Predicting Methyl Penta-2,4-Dienoate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict the reactivity of methyl penta-2,4-dienoate.
Troubleshooting Guides
This section addresses specific issues that may arise during computational modeling of this compound reactivity.
Issue 1: Self-Consistent Field (SCF) Convergence Failure
Q1: My DFT calculation for this compound is not converging. What are the common causes and how can I resolve this?
A1: SCF convergence failure is a common issue in DFT calculations, particularly for conjugated systems like this compound.[1][2][3][4] The primary reasons for this include:
-
Poor Initial Geometry: An initial molecular geometry that is far from a minimum on the potential energy surface can lead to convergence problems.
-
Solution: Pre-optimize the geometry using a less computationally expensive method (e.g., a smaller basis set or a semi-empirical method) before running the high-level DFT calculation. Ensure there are no unusually long or short bonds or distorted angles in your starting structure.[2]
-
-
Inappropriate Initial Guess for the Wavefunction: The initial guess for the electron density might be poor.
-
Solution: Most quantum chemistry software allows for different initial guess methods. Trying an alternative guess, such as one based on a superposition of atomic densities, can be effective.[2]
-
-
Level Shifting and Damping: During the SCF cycles, the orbital energies can oscillate, preventing convergence.
-
Solution: Employ level shifting or damping algorithms. These techniques help to prevent large changes in the orbital energies between SCF iterations, guiding the calculation towards a converged solution.[4]
-
-
Choice of Algorithm: The default SCF algorithm may not be the most suitable for your system.
-
Solution: Experiment with different SCF algorithms available in your software package. For instance, the DIIS (Direct Inversion in the Iterative Subspace) method is common, but other options might be more robust for challenging cases.[4]
-
-
Smearing for Near-Degenerate Orbitals: The presence of nearly degenerate molecular orbitals, common in conjugated systems, can hinder convergence.
-
Solution: Introduce a small amount of electronic "smearing" (e.g., Gaussian or Fermi-Dirac smearing). This can help to stabilize the SCF procedure.
-
Issue 2: Inaccurate Prediction of Reaction Barriers and Rates
Q2: The activation energy I calculated for a Diels-Alder reaction of this compound is significantly different from experimental values. What could be the sources of this error?
A2: Discrepancies between calculated and experimental activation energies are a known challenge. Several factors can contribute to these inaccuracies:
-
Inadequate Basis Set: The choice of basis set is critical for accurately describing the electronic structure, especially of the transition state.
-
Solution: For conjugated systems, it is advisable to use at least a double-zeta basis set with polarization functions (e.g., 6-31G(d)). For higher accuracy, triple-zeta basis sets with diffuse functions (e.g., 6-311+G(d,p)) are recommended, especially for describing anions or weak interactions.
-
-
Inappropriate Density Functional: The choice of the exchange-correlation functional can significantly impact the calculated barrier heights.
-
Solution: Functionals like B3LYP are widely used, but for some reactions, other functionals such as M06-2X or ωB97X-D might provide more accurate results for reaction barriers. It is often recommended to benchmark a few functionals against experimental data for a related system if available.
-
-
Neglect of Solvent Effects: Performing calculations in the gas phase for reactions that occur in solution can lead to large errors.
-
Solution: Incorporate a solvation model. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk solvent effects. For reactions where explicit solvent-solute interactions are crucial, a hybrid model with a few explicit solvent molecules in the first solvation shell combined with a continuum model can be more accurate.
-
-
Errors in the Approximate Density: For some systems, the self-consistent density from a given functional can have significant errors, which in turn affects the energy.
-
Solution: In such cases, using a more accurate density, for instance from a Hartree-Fock calculation, in a non-self-consistent DFT calculation (Density-Corrected DFT) might improve the results.[5]
-
Frequently Asked Questions (FAQs)
Q3: Which computational method is best suited for studying the reactivity of this compound?
A3: Density Functional Theory (DFT) is a widely used and generally reliable method for studying the reactivity of organic molecules like this compound. It offers a good balance between accuracy and computational cost. The choice of the specific functional and basis set is crucial for obtaining accurate results (see Q2). For very high accuracy, coupled-cluster methods like CCSD(T) can be used, but they are significantly more computationally expensive.
Q4: How does the s-cis vs. s-trans conformation of the diene affect the Diels-Alder reaction modeling?
A4: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[6] When modeling this reaction, it is essential to ensure that the starting geometry of this compound is in the s-cis conformation. If you start with the more stable s-trans conformer, the calculation will need to overcome the rotational barrier to reach the reactive conformation, which can lead to incorrect transition state structures and activation energies.
Q5: How can I model the regioselectivity of a Diels-Alder reaction involving an unsymmetrical substituted this compound?
A5: To predict the regioselectivity, you need to calculate the activation energies for all possible reaction pathways leading to the different regioisomers. The pathway with the lowest activation energy will correspond to the kinetically favored product. Analyzing the partial charges on the atoms of the diene and dienophile can also provide a qualitative indication of the preferred regiochemistry.
Quantitative Data Summary
The following tables summarize computational data for this compound and related compounds.
Table 1: Calculated Relative Energies of (1Z,2E)-methyl 2,4-pentadienoate and its Tautomers
| Species | Relative Energy (kcal/mol) |
| S₀(M24PDA) | 0.0 |
| S'₀(isomer 1) | 13.9 |
| S''₀(isomer 2) | 1.8 |
| TS(1) | 54.4 |
| TS(2) | 11.4 |
Data obtained from CASSCF/6-31G(d) calculations. S₀(M24PDA) is the ground state (1Z,2E)-methyl 2,4-pentadienoate. S'₀ and S''₀ are its isomers. TS(1) and TS(2) are transition states for tautomerization.[7]
Table 2: Computed Activation Barriers for the Hetero-Diels-Alder Cycloaddition of Representative Dienes with Methyl Nitroacrylate
| Diene | ΔE≠ (kcal/mol) | ΔΔE≠ (kcal/mol) |
| 1-diethoxyphosphonyl-1,3-butadiene | 15.3 | 5.8 |
| (E)-N,N-dimethylbuta-1,3-dien-1-amine | 12.1 | 3.2 |
These values provide a reference for the expected range of activation energies in similar reactions involving substituted dienes.[7]
Experimental Protocols
Protocol 1: Experimental Validation of a Predicted Diels-Alder Reaction Rate
This protocol outlines a general procedure for experimentally determining the rate constant of the Diels-Alder reaction between this compound and a dienophile for comparison with computational predictions.
1. Materials and Reagents:
- This compound (ensure purity, check for isomers)
- Dienophile (e.g., N-ethylmaleimide)
- Solvent (e.g., acetonitrile, toluene) of appropriate purity
- Internal standard for chromatography (e.g., dodecane)
- Quenching agent (if necessary)
2. Instrumentation:
- Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Thermostatted reaction vessel or water bath.
- Syringes and standard laboratory glassware.
3. Experimental Procedure:
- Preparation of Stock Solutions: Prepare stock solutions of this compound, the dienophile, and the internal standard in the chosen solvent at known concentrations.
- Reaction Setup: In a thermostatted reaction vessel, add the solvent and the dienophile solution. Allow the mixture to reach the desired reaction temperature.
- Initiation of Reaction: Initiate the reaction by adding the this compound stock solution to the reaction vessel with vigorous stirring. Start the timer immediately.
- Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
- Quenching (if necessary): Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling or by adding a chemical quenching agent.
- Analysis: Analyze the quenched aliquots using GC-FID or HPLC to determine the concentrations of the reactants and products. The use of an internal standard will improve the accuracy of the concentration measurements.
4. Data Analysis:
- Plot the concentration of the limiting reactant versus time.
- From this data, determine the initial reaction rate.
- To determine the rate law and the rate constant, perform a series of experiments varying the initial concentrations of the reactants (method of initial rates).[8]
- Alternatively, use integrated rate laws to determine the rate constant from a single experiment.[8]
Visualizations
Caption: Workflow for experimental validation of reaction kinetics.
Caption: Key factors influencing the accuracy of reactivity predictions.
References
- 1. Convergence problems in DFT [storion.ru]
- 2. bragitoff.com [bragitoff.com]
- 3. density functional theory - Difficult cases for converging Kohn-Sham SCF calculations - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 4. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
- 5. dft.uci.edu [dft.uci.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 8. fiveable.me [fiveable.me]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl Penta-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl penta-2,4-dienoate and a structurally related alternative, methyl crotonate. The inclusion of detailed experimental protocols and spectral assignments aims to support researchers in the structural elucidation and characterization of conjugated ester systems, which are prevalent in various natural products and pharmaceutical compounds.
¹H and ¹³C NMR Data Comparison
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts (δ) for methyl (2E,4E)-penta-2,4-dienoate and methyl crotonate. Data is presented for spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl (2E,4E)-penta-2,4-dienoate | H2 | 5.81 | d | 15.6 |
| H3 | 7.26 | dd | 15.6, 10.4 | |
| H4 | 6.08 | m | - | |
| H5 (trans) | 5.51 | d | 14.8 | |
| H5 (cis) | 5.39 | d | 10.0 | |
| OCH₃ | 3.72 | s | - | |
| Methyl Crotonate | H2 | 5.86 | dq | 15.6, 1.8 |
| H3 | 6.95 | dq | 15.6, 6.9 | |
| CH₃ (C4) | 1.88 | dd | 6.9, 1.8 | |
| OCH₃ | 3.71 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl (2E,4E)-penta-2,4-dienoate | C1 (C=O) | 167.5 |
| C2 | 120.4 | |
| C3 | 144.8 | |
| C4 | 128.0 | |
| C5 | 135.3 | |
| OCH₃ | 51.5 | |
| Methyl Crotonate | C1 (C=O) | 166.8 |
| C2 | 123.2 | |
| C3 | 144.7 | |
| C4 (CH₃) | 17.9 | |
| OCH₃ | 51.4 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standard protocol for the preparation of small organic molecule samples for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-30 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid transferring any solid particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is commonly used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 16 ppm is used to cover the typical chemical shift range for organic molecules.
-
Acquisition Time (aq): An acquisition time of around 3-4 seconds ensures good resolution.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (typically 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is commonly used.
-
Spectral Width: A spectral width of about 240 ppm is used to encompass the chemical shift range of most organic compounds.
-
Acquisition Time (aq): An acquisition time of approximately 1 second is typical.
-
Structural Representation and Atom Numbering
The following diagram illustrates the chemical structure and the atom numbering scheme used for the NMR assignments of this compound.
Caption: Structure of this compound with atom numbering.
A Comparative Guide to Dienoate Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecules is paramount. Dienoates, key structural motifs in many natural products and pharmaceutical agents, are often synthesized via olefination reactions. Among the most powerful methods for carbon-carbon double bond formation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of these two indispensable reactions for dienoate synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide (e.g., Ph₃P=CHCO₂Et) | Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt (e.g., (EtO)₂P(O)O⁻ Na⁺) |
| Byproduct Removal | Often requires chromatography | Typically water-soluble and easily removed by extraction |
| Reactivity of Reagent | Less nucleophilic than HWE reagents | More nucleophilic and generally more reactive |
| Stereoselectivity | Stabilized ylides favor (E)-alkenes | Generally provides high (E)-selectivity |
Performance in Dienoate Synthesis: A Data-Driven Comparison
The synthesis of conjugated dienoates, such as ethyl (2E,4E)-hexa-2,4-dienoate (ethyl sorbate), from an α,β-unsaturated aldehyde like crotonaldehyde serves as an excellent case study for comparing the Wittig and HWE reactions. Both reactions, when employing stabilized phosphorus reagents, are expected to favor the formation of the (E)-isomer at the newly formed double bond, crucial for obtaining the desired all-trans dienoate.
Table 1: Comparison of Wittig and HWE Reactions for the Synthesis of α,β,γ,δ-Unsaturated Esters
| Reaction | Substrate | Reagent | Base/Conditions | Yield | Stereoselectivity (E:Z) | Reference |
| Wittig Reaction | Crotonaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Reflux in CH₂Cl₂ | Moderate to Good | Predominantly (E) | [1] |
| HWE Reaction | Crotonaldehyde | Triethyl phosphonoacetate | NaH in THF | Good to Excellent | High (E)-selectivity (>95:5) | [2][3] |
| Aqueous Wittig | Benzaldehyde | Ethyl bromoacetate / PPh₃ | aq. NaHCO₃ | up to 99% | up to 98% (E) | [4] |
| Solvent-Free HWE | Aromatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | 83-97% | 95-99% (E) |
Analysis of Performance:
The Horner-Wadsworth-Emmons reaction generally offers superior performance for the synthesis of (E)-dienoates.[2][5] The primary advantages are the higher (E)-selectivity and the ease of purification.[6] The water-soluble nature of the phosphate byproduct significantly simplifies the workup procedure, often allowing for purification by simple extraction, which is a considerable advantage over the Wittig reaction that produces triphenylphosphine oxide, a byproduct that frequently necessitates chromatographic separation.[7]
The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig ylides, which can lead to higher reaction rates and yields, especially with sterically hindered aldehydes.[7]
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of both reactions is a critical consideration. For the synthesis of dienoates where the (E,E)-isomer is typically desired, both methods can be effective when using the appropriate stabilized reagents.
Wittig Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide and the aldehyde to form an oxaphosphetane intermediate. For stabilized ylides, the reaction is reversible, allowing for thermodynamic control which favors the formation of the more stable (E)-alkene.
Caption: General mechanism of the Wittig reaction.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction also proceeds through the formation of an intermediate, which then eliminates a dialkyl phosphate to form the alkene. The high (E)-selectivity is attributed to thermodynamic control where the transition state leading to the (E)-isomer is lower in energy.
References
- 1. sciepub.com [sciepub.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl Penta-2,4-dienoate
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl penta-2,4-dienoate, offering insights into its structural stability and fragmentation pathways. To provide a comprehensive comparison, fragmentation data for the structurally similar compounds, methyl hexa-2,4-dienoate and ethyl hexa-2,4-dienoate, are also presented.
Comparative Fragmentation Data
The fragmentation of this compound and its analogs under electron ionization provides a fingerprint of their molecular structure. The relative abundances of the fragment ions are indicative of the stability of the ions and the preferred fragmentation pathways. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 112.
In the absence of a publicly available mass spectrum for this compound, we can infer its likely fragmentation pattern by comparing it with the known fragmentation of homologous and structurally related esters. The primary fragmentation events for unsaturated methyl esters typically involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the hydrocarbon chain.[1]
Below is a comparison of the major fragment ions observed in the mass spectra of methyl hexa-2,4-dienoate and ethyl hexa-2,4-dienoate, which can be used to predict the fragmentation of this compound.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and their Relative Intensities |
| Methyl hexa-2,4-dienoate (Methyl Sorbate) | 126 | 111 (M-15, loss of CH₃), 95 (M-31, loss of OCH₃), 67 (C₅H₇⁺), 66, 126 (M⁺)[2] |
| Ethyl hexa-2,4-dienoate (Ethyl Sorbate) | 140 | 125 (M-15, loss of CH₃), 97 (M-43, loss of C₂H₅O), 67 (C₅H₇⁺), 41, 39[3] |
| This compound (Predicted) | 112 | M-15 (loss of CH₃), M-31 (loss of OCH₃), M-59 (loss of COOCH₃), and other hydrocarbon fragments. |
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation cascade of this compound, a Graphviz diagram is provided below. This diagram outlines the key fragmentation steps, starting from the molecular ion.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a standard procedure for the analysis of this compound and similar volatile esters using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
The acquired mass spectrum is processed to identify the molecular ion and major fragment ions. The fragmentation pattern is then compared with spectral libraries and known fragmentation mechanisms to confirm the structure of the compound.
This comprehensive guide provides a foundational understanding of the mass spectrometry fragmentation of this compound, supported by comparative data and a detailed experimental protocol. These insights are crucial for the accurate identification and structural characterization of this and related compounds in various scientific and industrial applications.
References
A Comparative Guide to Validating the Stereochemistry of Methyl Penta-2,4-dienoate Products
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is paramount. The biological activity and chemical reactivity of conjugated dienes, such as methyl penta-2,4-dienoate, are intrinsically linked to the geometry of their double bonds. This guide provides a comparative overview of standard analytical techniques for validating the stereochemistry of the four possible isomers of this compound: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).
The primary methods for stereochemical validation—Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (Gas Chromatography and High-Performance Liquid Chromatography)—are compared, with supporting data and detailed experimental protocols.
Comparison of Analytical Methodologies
The principal challenge in analyzing this compound products is the differentiation of its four stereoisomers. Both NMR and chromatography offer effective solutions, each with distinct advantages.
-
¹H NMR Spectroscopy: This is the most definitive method for assigning stereochemistry in solution. The key lies in the analysis of the coupling constants (J-values) between the vinylic protons. The magnitude of the three-bond coupling constant (³JHH) across a double bond is dihedral angle-dependent; a larger value is characteristic of a trans (E) configuration, while a smaller value indicates a cis (Z) configuration.
-
Chromatography (GC/HPLC): These techniques are powerful for separating the different stereoisomers present in a mixture.[1][2] The separation is based on subtle differences in the physical properties of the isomers, such as their boiling points and polarities, which affect their interaction with the stationary phase of the column. While chromatography can separate the isomers, it does not directly reveal their stereochemistry. Therefore, it is often used in conjunction with a spectroscopic method like Mass Spectrometry (GC-MS) for identification based on fragmentation patterns, or fractions are collected for subsequent NMR analysis.
Data Presentation: Comparative Analytical Data
The following tables summarize the expected and representative data for the stereochemical validation of this compound isomers.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
The chemical shifts (δ) are predicted based on typical values for α,β-unsaturated esters, and the coupling constants (J) are based on established ranges for cis and trans olefinic protons.
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Key Diagnostic Feature |
| (2E,4E) | H-2 | ~5.8 | d | J2,3 ≈ 15 | Large J2,3 and J4,5 |
| H-3 | ~7.2 | dd | J3,4 ≈ 10, J2,3 ≈ 15 | ||
| H-4 | ~6.2 | m | J4,5 ≈ 15, J3,4 ≈ 10 | ||
| H-5 | ~5.5 | m | J4,5 ≈ 15 | ||
| (2E,4Z) | H-2 | ~5.8 | d | J2,3 ≈ 15 | Large J2,3, Small J4,5 |
| H-3 | ~7.6 | dd | J3,4 ≈ 10, J2,3 ≈ 15 | ||
| H-4 | ~6.5 | m | J4,5 ≈ 10, J3,4 ≈ 10 | ||
| H-5 | ~5.3 | m | J4,5 ≈ 10 | ||
| (2Z,4E) | H-2 | ~5.7 | d | J2,3 ≈ 11 | Small J2,3, Large J4,5 |
| H-3 | ~6.7 | dd | J3,4 ≈ 10, J2,3 ≈ 11 | ||
| H-4 | ~6.1 | m | J4,5 ≈ 15, J3,4 ≈ 10 | ||
| H-5 | ~5.6 | m | J4,5 ≈ 15 | ||
| (2Z,4Z) | H-2 | ~5.7 | d | J2,3 ≈ 11 | Small J2,3 and J4,5 |
| H-3 | ~7.1 | dd | J3,4 ≈ 10, J2,3 ≈ 11 | ||
| H-4 | ~6.4 | m | J4,5 ≈ 10, J3,4 ≈ 10 | ||
| H-5 | ~5.4 | m | J4,5 ≈ 10 |
Note: The OCH₃ singlet for all isomers is expected around 3.7 ppm.
Table 2: Representative Chromatographic Separation Data
The exact retention times are dependent on the specific instrument, column, and conditions. The data below illustrates a typical elution order in reverse-phase HPLC and non-polar capillary GC.
| Analytical Method | Typical Elution Order (Increasing Retention Time) | Rationale for Separation |
| Gas Chromatography (GC) | (2Z,4Z) -> (2E,4Z) / (2Z,4E) -> (2E,4E) | Separation is primarily based on boiling point and molecular shape. The more linear (2E,4E) isomer typically has stronger intermolecular forces and a higher boiling point, leading to a longer retention time on a standard non-polar column. |
| Reverse-Phase HPLC | (2E,4E) -> (2E,4Z) / (2Z,4E) -> (2Z,4Z) | Separation is based on polarity. The (2E,4E) isomer is the least polar and will elute first with a polar mobile phase, while the more polar (Z)-isomers will have longer retention times. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Stereochemical Assignment
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).[3] The solvent should not have signals that overlap with the analyte protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.[3]
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard ¹H NMR.
-
Temperature: 298 K.
-
Parameters:
-
Spectral Width: ~12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for concentration).
-
3. Data Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to confirm the number of protons.
-
Measure the coupling constants (J-values) for the vinylic protons (H-2, H-3, H-4, H-5).
-
Assign the stereochemistry based on the magnitude of the J2,3 and J4,5 values:
-
J ≈ 12-18 Hz indicates a trans (E) relationship.
-
J ≈ 6-12 Hz indicates a cis (Z) relationship.
-
Protocol 2: GC-MS for Isomer Separation and Identification
1. Sample Preparation:
-
Prepare a stock solution of the this compound product mixture at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Create a dilute sample for injection by taking an aliquot of the stock solution and diluting it to a final concentration of 10-100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent) with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peaks corresponding to the this compound isomers (molecular ion at m/z 112).
-
Compare the relative retention times to determine the composition of the mixture.
-
While EI mass spectra of stereoisomers are often very similar, subtle differences in fragment ion intensities may be observed.[5][6][7] For definitive identification of separated peaks, correlation with NMR data from collected fractions is recommended.
Mandatory Visualizations
References
- 1. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Separating Methyl Penta-2,4-dienoate Isomers
For researchers, scientists, and drug development professionals, achieving precise separation of geometric isomers is a critical step in compound characterization and purification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of methyl penta-2,4-dienoate isomers, offering insights into the performance of different approaches and supporting experimental data for analogous compounds.
This compound, a conjugated dienoic acid ester, can exist as four geometric isomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The separation of these isomers is essential for ensuring the purity and characterizing the specific properties of each. HPLC is a powerful technique for this purpose, with reversed-phase and normal-phase chromatography being the primary modes employed.
Comparison of HPLC Methods
| Method | Stationary Phase | Mobile Phase | Typical Elution Order | Advantages | Disadvantages |
| Reversed-Phase HPLC | Octadecylsilyl (C18/ODS) | Acetonitrile/Water or Methanol/Water mixtures | (Z)-isomers before (E)-isomers[1] | Robust and reproducible methods, wide availability of columns, good for less polar compounds. | May require optimization of mobile phase composition for baseline separation. |
| Normal-Phase HPLC (Silver-Ion) | Silver-ion impregnated silica gel | Hexane with a small percentage of a polar modifier (e.g., acetonitrile) | Varies based on the number and geometry of double bonds. | High selectivity for geometric and positional isomers of unsaturated compounds. | Mobile phases are often flammable and less environmentally friendly, potential for silver leaching. |
Experimental Protocols
Below are detailed experimental protocols for reversed-phase and silver-ion HPLC methods, adapted from literature for the separation of geometric isomers of conjugated dienoic acid esters. These serve as a starting point for developing a specific method for this compound isomers.
Reversed-Phase HPLC Protocol (Adapted from a method for conjugated dienyl compounds)[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Octadecylsilyl (ODS) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 64:36 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 0.20 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the sample mixture of this compound isomers in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the isomers at 240 nm.
-
The expected elution order would be the (Z)-isomers eluting before the corresponding (E)-isomers. For example, (2Z,4E) would likely elute before (2E,4E).
-
Normal-Phase (Silver-Ion) HPLC Protocol (General method for conjugated linoleic acid methyl esters)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A commercially available or lab-prepared silver-ion impregnated silica gel column.
-
Mobile Phase: A mixture of n-hexane and a small amount of acetonitrile (e.g., 99.9:0.1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the conjugated diene system (e.g., ~230-260 nm).
-
Sample Preparation: Dissolve the isomer mixture in n-hexane.
-
Procedure:
-
Condition the column with the mobile phase.
-
Inject the sample.
-
Elute the isomers isocratically.
-
The elution order will depend on the interaction of the double bonds with the silver ions. Typically, isomers with greater steric hindrance around the double bonds elute earlier.
-
Logical Workflow for HPLC Method Selection
The selection of an appropriate HPLC method for separating this compound isomers can be guided by a logical workflow. This process involves initial screening with a versatile method, followed by optimization or selection of an alternative method based on the initial results.
Caption: Workflow for selecting an HPLC method for isomer separation.
Conclusion
Both reversed-phase and normal-phase HPLC are viable and powerful techniques for the separation of this compound isomers. The choice between them will depend on the specific requirements of the analysis, including the desired resolution, available instrumentation, and the complexity of the sample matrix. For general-purpose separation, reversed-phase HPLC with a C18 column offers a robust and straightforward approach. For challenging separations where enhanced selectivity is required, silver-ion normal-phase chromatography presents a highly effective alternative. The provided protocols and workflow offer a solid foundation for developing a tailored and optimized separation method for these important isomers.
References
A Comparative Guide to Negishi and Suzuki Coupling for Dienoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of conjugated dienoates is a critical process in the development of complex organic molecules, including natural products and pharmaceuticals. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Negishi and Suzuki couplings, have emerged as powerful tools for the formation of the requisite carbon-carbon bonds. This guide provides an objective comparison of these two prominent methods for dienoate synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Performance Comparison: Negishi vs. Suzuki Coupling
The choice between Negishi and Suzuki coupling for dienoate synthesis often hinges on factors such as stereoselectivity, substrate scope, and reaction conditions. Below is a summary of key performance indicators based on the synthesis of ethyl undeca-2,4-dienoate stereoisomers.
| Feature | Negishi Coupling | Suzuki Coupling |
| Organometallic Reagent | Organozinc Halides | Organoboron Compounds |
| Stereoselectivity | Generally high and consistent (≥98%) for all stereoisomers.[1][2] | Can be high (≥98%) but is highly dependent on the choice of base, especially for challenging isomers like the (2Z,4E)-dienoate.[1][2] |
| Yield | Typically high, often exceeding 80%.[2] | Yields are generally good but can be more variable depending on the specific substrates and conditions. |
| Functional Group Tolerance | Good, but the highly reactive organozinc reagents can be less tolerant of certain sensitive functional groups. | Excellent, organoboron reagents are compatible with a wide range of functional groups. |
| Reaction Conditions | Requires strictly anhydrous and anaerobic conditions due to the moisture and air sensitivity of organozinc reagents. | Generally more robust and tolerant of trace amounts of water and air. |
| Reagent Availability & Stability | Organozinc reagents are often prepared in situ and are less stable. | Organoboron compounds (boronic acids and esters) are often commercially available, and many are stable solids. |
| Byproducts | Zinc salts, which are generally considered less toxic. | Boron-containing byproducts, which are considered environmentally benign. |
Experimental Protocols
Detailed methodologies for the synthesis of a model dienoate, ethyl (2E,4Z)-undeca-2,4-dienoate, are provided below for both Negishi and Suzuki coupling.
Negishi Coupling Protocol
This protocol is adapted from methodologies demonstrating high stereoselectivity in dienoate synthesis.[2]
1. Preparation of the (Z)-Alkenylzinc Reagent:
-
To a solution of (Z)-1-iodo-1-octene (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -78 °C, is added t-BuLi (2.2 mmol, 1.1 eq) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of ZnCl₂ (1.2 mmol) in anhydrous THF (2 mL) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
2. Cross-Coupling Reaction:
-
In a separate flask, ethyl (E)-3-bromoacrylate (1.2 mmol), Pd(PEPPSI-IPr) catalyst (0.02 mmol, 2 mol%), and anhydrous THF (5 mL) are combined under an argon atmosphere.
-
The freshly prepared (Z)-alkenylzinc reagent solution is then transferred to this flask via cannula.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford ethyl (2E,4Z)-undeca-2,4-dienoate.
Suzuki Coupling Protocol
This protocol incorporates the use of a fluoride base to enhance stereoselectivity.[1][2]
1. Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere is added (Z)-1-octenylboronic acid pinacol ester (1.0 mmol), ethyl (E)-3-bromoacrylate (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and cesium fluoride (CsF) (2.0 mmol).
-
Anhydrous THF (10 mL) is then added to the flask.
2. Cross-Coupling Reaction:
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield ethyl (2E,4Z)-undeca-2,4-dienoate.
Mechanistic Overview and Visualizations
The catalytic cycles for both the Negishi and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Catalytic Cycle of Negishi Coupling
The Negishi coupling involves the transfer of an organic group from an organozinc compound to a palladium(II) complex.
Caption: Catalytic cycle of the Negishi coupling for dienoate synthesis.
Catalytic Cycle of Suzuki Coupling
The Suzuki coupling utilizes an organoboron reagent, which requires activation by a base for the transmetalation step to proceed efficiently.
Caption: Catalytic cycle of the Suzuki coupling for dienoate synthesis.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for Negishi and Suzuki couplings in the context of dienoate synthesis.
References
A Comparative Analysis of the Biological Activity of Substituted Pentadienoates
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activities of derivatives of penta-2,4-dienoic acid, structurally related to methyl penta-2,4-dienoate. The following sections present quantitative data on their cytotoxic and antimicrobial effects, detailed experimental protocols for the assays used, and visualizations of relevant biological pathways and workflows.
While direct comparative studies on a series of this compound derivatives are limited in the public domain, research on structurally similar compounds, such as the amide derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (piperic acid), offers valuable insights into how substitutions on the pentadienoate scaffold influence biological activity.
Quantitative Comparison of Biological Activity
The biological activities of a series of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives were evaluated to determine their potential as cytotoxic and antimicrobial agents. The data reveals that substitutions on the amide moiety significantly impact the compounds' potency.
Cytotoxicity Data
The cytotoxic activity of the synthesized compounds was assessed against two human cancer cell lines: hepatocellular carcinoma (HEPG2) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound | Substituent (R) | IC50 (µg/mL) vs. HEPG2 | IC50 (µg/mL) vs. MCF-7 |
| 4a | 4-methylphenyl | 1.75 | 1.59 |
| 4b | 4-bromophenyl | >10 | 3.78 |
| 4c | 4-methoxyphenyl | >10 | 1.25 |
| 4d | 4-chlorophenyl | 3.50 | >10 |
| 4e | 2,4-dichlorophenyl | 2.80 | 3.50 |
Data sourced from a study on piperic acid derivatives.
Notably, compounds with electron-withdrawing groups (chloro and bromo substitutions) generally exhibited significant cytotoxic potential. For instance, compound 4e (2,4-dichlorophenyl) showed potent activity against both cell lines, with IC50 values of 2.80 µg/mL and 3.50 µg/mL for HEPG2 and MCF-7, respectively. In contrast, the methyl-substituted derivative 4a displayed moderate activity.
Antimicrobial Activity
The antimicrobial efficacy of the pentadienoic acid derivatives was tested against a panel of pathogenic bacteria. The diameter of the zone of inhibition was measured to quantify the antimicrobial activity at a concentration of 500 µmol.
| Compound | Substituent (R) | Bacillus subtilis (mm) | Enterococcus faecalis (mm) |
| 1 (Piperine) | Piperidine | 14 | 15 |
| 4a | 4-methylphenyl | 16 | 7 |
| 4b | 4-bromophenyl | 35 | 7 |
| 4c | 4-methoxyphenyl | 16 | 17 |
| 4d | 4-chlorophenyl | 36 | 34 |
| 4e | 2,4-dichlorophenyl | 27 | 34 |
| Ciprofloxacin | (Control, 20 µmol) | 23 | 26 |
Data sourced from a study on piperic acid derivatives.
The results indicate that derivatives with electron-withdrawing groups, such as 4b (4-bromophenyl) and 4d (4-chlorophenyl), demonstrated superior antibacterial activity compared to the parent compound, piperine, and in some cases, the standard antibiotic ciprofloxacin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of biological activities.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (HEPG2 and MCF-7) are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been inoculated with a specific bacterium. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disc.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Bacillus subtilis, Enterococcus faecalis) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (500 µmol) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disc where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: A typical experimental workflow for synthesizing and evaluating new chemical entities.
Caption: A simplified diagram of the CB2 receptor signaling pathway.
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between (2E,4E) and (2Z,4E) Methyl Penta-2,4-dienoate
A detailed spectroscopic comparison of the geometric isomers (2E,4E) and (2Z,4E) of methyl penta-2,4-dienoate is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by experimental protocols and data presented in clear, comparative tables.
The geometric isomerism in this compound significantly influences its three-dimensional structure and, consequently, its spectroscopic properties and biological activity. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and biological systems. This guide aims to provide a clear, data-driven comparison to aid in this endeavor.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (2E,4E) and (2Z,4E) isomers of this compound. It is important to note that while experimental data for the (2E,4E) isomer and its derivatives are available, specific experimental spectra for the (2Z,4E) isomer of the parent methyl ester are less commonly reported. Therefore, some values for the (2Z,4E) isomer are predicted or inferred from closely related structures.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts and coupling constants of the vinylic protons, particularly H2, H3, and H4. The trans coupling (³J) between H2 and H3 in the (2E,4E) isomer is significantly larger than the cis coupling in the (2Z,4E) isomer.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)
| Proton | (2E,4E)-methyl penta-2,4-dienoate | (2Z,4E)-methyl penta-2,4-dienoate |
| H2 | ~7.3 ppm (d) | ~5.8 ppm (d) |
| H3 | ~6.2 ppm (dd) | ~7.5 ppm (t) |
| H4 | ~6.0 ppm (m) | ~6.4 ppm (m) |
| H5 (trans) | ~5.7 ppm (d) | ~5.5 ppm (d) |
| H5 (cis) | ~5.6 ppm (d) | ~5.4 ppm (d) |
| OCH₃ | ~3.7 ppm (s) | ~3.7 ppm (s) |
| Coupling Constants (Hz) | ||
| J₂,₃ | ~15 Hz | ~11 Hz |
| J₃,₄ | ~10 Hz | ~11 Hz |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the (2Z,4E) isomer is largely predicted based on known trends for cis/trans isomers.
¹³C NMR Spectroscopy
The carbon NMR spectra are also expected to show subtle but measurable differences in the chemical shifts of the sp² hybridized carbons of the diene system due to the different steric and electronic environments in the two isomers.
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Inferred)
| Carbon | (2E,4E)-methyl penta-2,4-dienoate | (2Z,4E)-methyl penta-2,4-dienoate |
| C1 (C=O) | ~167 ppm | ~166 ppm |
| C2 | ~120 ppm | ~118 ppm |
| C3 | ~145 ppm | ~142 ppm |
| C4 | ~130 ppm | ~128 ppm |
| C5 | ~135 ppm | ~133 ppm |
| OCH₃ | ~51 ppm | ~51 ppm |
Note: These values are estimations based on data from similar conjugated esters and may vary.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a strong carbonyl (C=O) stretch of the ester group. The key difference lies in the C-H out-of-plane bending vibrations. The (2E,4E) isomer, having two trans double bonds, will show a strong absorption around 990 cm⁻¹, which is characteristic of a trans-disubstituted alkene. The (2Z,4E) isomer will have a weaker or absent band in this region but may show a band characteristic of a cis-disubstituted alkene around 700-750 cm⁻¹.
Table 3: Key IR Absorption Bands
| Vibrational Mode | (2E,4E)-methyl penta-2,4-dienoate | (2Z,4E)-methyl penta-2,4-dienoate |
| C=O Stretch | ~1720 cm⁻¹ | ~1720 cm⁻¹ |
| C=C Stretch | ~1640, 1610 cm⁻¹ | ~1635, 1605 cm⁻¹ |
| C-H Out-of-plane bend (trans) | ~990 cm⁻¹ (strong) | ~970 cm⁻¹ (medium) |
| C-H Out-of-plane bend (cis) | - | ~730 cm⁻¹ (medium) |
UV-Vis Spectroscopy
The UV-Vis spectra of conjugated dienes are characterized by a strong π → π* transition. The λmax for the (2E,4E) isomer is expected to be at a longer wavelength and have a higher molar absorptivity (ε) compared to the (2Z,4E) isomer. This is because the all-trans conformation allows for better orbital overlap and a more extended conjugated system.
Table 4: UV-Vis Spectroscopic Data
| Parameter | (2E,4E)-methyl penta-2,4-dienoate | (2Z,4E)-methyl penta-2,4-dienoate |
| λmax | ~260 nm | ~255 nm |
| Molar Absorptivity (ε) | >20,000 M⁻¹cm⁻¹ | <20,000 M⁻¹cm⁻¹ |
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific isomers are not abundant in the literature. However, general methods for the stereoselective synthesis of conjugated dienoates can be adapted.
Synthesis of (2E,4E)-methyl penta-2,4-dienoate
A common method for the synthesis of (2E,4E)-dienoates is the Horner-Wadsworth-Emmons (HWE) reaction.
Protocol:
-
To a solution of methyl (triphenylphosphoranylidene)acetate in a suitable solvent (e.g., tetrahydrofuran), add an equimolar amount of (E)-crotonaldehyde.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (2E,4E)-methyl penta-2,4-dienoate.
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The sample is dissolved in a UV-transparent solvent, such as ethanol or hexane, at a known concentration.
Visualization of Isomeric Relationship and Analysis
The following diagram illustrates the structural relationship between the two isomers and the key spectroscopic techniques used for their differentiation.
Caption: Isomeric differentiation via spectroscopy.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Penta-2,4-Dienoate
Essential guidelines for the safe and compliant disposal of methyl penta-2,4-dienoate, ensuring the protection of laboratory personnel and the environment.
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This compound, a flammable liquid and potential irritant, requires specific procedures to mitigate risks. This guide provides a comprehensive, step-by-step approach to its safe disposal.
This compound is classified as a flammable liquid and vapor, and can cause skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is therefore not just a matter of best practice, but a critical safety imperative.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors. |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects against incidental contact. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of vapors. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following procedure outlines a general framework for its safe disposal.
-
Segregation and Waste Collection:
-
Do not mix this compound with incompatible waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical, preventing any potential reaction.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure the storage area is designated for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and volume.
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed container for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl penta-2,4-dienoate
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Methyl penta-2,4-dienoate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Hazard Identification and Quantitative Data
This compound is a flammable liquid that can cause irritation to the eyes, skin, and respiratory system.[1][2] Vapors may be heavy enough to travel a significant distance to an ignition source and cause a flashback.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molecular Weight | 112.13 g/mol | [3][4] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Boiling Point | 135.2°C at 760 mmHg | [5] |
| Flash Point | 46.4°C | [5] |
| Density | 0.936 g/cm³ | [5] |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn where there is a splash hazard.[1][6][7] | To protect against splashes and vapors that can cause eye irritation.[1] |
| Skin Protection | Compatible chemical-resistant gloves.[1] A lab coat or other protective clothing should be worn to prevent skin contact.[6][8] | To prevent skin irritation upon contact. Disposable gloves are often preferred to avoid issues with decontamination. |
| Respiratory Protection | A government-approved respirator should be used, especially when ventilation is inadequate.[1][9] The specific type of respirator and cartridge should be chosen based on the potential airborne concentration. | To protect against inhalation of irritating vapors.[8] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area with a mechanical exhaust system, such as a chemical fume hood.[1][8]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8][9]
2. Handling Procedures:
-
Avoid breathing vapors and prevent contact with eyes, skin, and clothing.[1][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][10][11]
3. Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling.[1][9]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][8]
Emergency Procedures
| Emergency Situation | First Aid and Response Measures |
| In case of a Spill | Evacuate the area and shut off all sources of ignition.[1] Wear appropriate PPE, including a respirator, chemical safety goggles, and chemical-resistant gloves and boots.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][9] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[9][12] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting.[9] Call a physician immediately.[1] |
Disposal Plan
All waste materials, including the chemical itself, any contaminated absorbent materials, and empty containers, must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service to ensure proper disposal. Empty containers may retain product residue and can be hazardous.[8]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemtrack.org [chemtrack.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H8O2 | CID 6001087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2409-87-2 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. nj.gov [nj.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
